Technical Documentation Center

7-methyl-1H-pyrrolo[2,3-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-methyl-1H-pyrrolo[2,3-c]pyridine
  • CAS: 480-98-8

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 7-Methyl-1H-pyrrolo[2,3-c]pyridine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold The 7-methyl-1H-pyrrolo[2,3-c]pyridine core, a prominent member of the 7-deazapurine class of heterocyclic compounds, has emerged as a "privileged scaffold" in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

The 7-methyl-1H-pyrrolo[2,3-c]pyridine core, a prominent member of the 7-deazapurine class of heterocyclic compounds, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purines, coupled with the unique electronic properties conferred by the replacement of nitrogen at the 7-position with a carbon atom, provides a versatile platform for the development of novel therapeutics.[3] This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 7-methyl-1H-pyrrolo[2,3-c]pyridine analogs, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The strategic methylation at the 7-position can influence the molecule's metabolic stability and pharmacokinetic profile, making this scaffold particularly attractive for drug design.[4] Analogs built upon this core have demonstrated a remarkable breadth of biological activities, showing promise as potent and selective inhibitors of key cellular targets implicated in a range of pathologies, from cancer to viral infections and inflammatory diseases. This document will delve into the causality behind experimental choices in analog design, present detailed methodologies for their evaluation, and provide a forward-looking perspective on the therapeutic landscape of this exciting class of molecules.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of substituted 7-methyl-1H-pyrrolo[2,3-c]pyridines can be approached through various established and innovative organic chemistry methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyrrole and pyridine rings.

A common and versatile approach involves the construction of the pyrrolo[2,3-c]pyridine core from appropriately substituted pyridine or pyrrole precursors.[5] For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have proven to be powerful tools for introducing a wide range of substituents with high efficiency and functional group tolerance.[6]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine analogs, often commencing from a halogenated pyridine precursor.

Synthetic Workflow Start Halogenated Pyridine Precursor Step1 Introduction of Pyrrole Ring Moiety Start->Step1 e.g., Larock Indole Synthesis Step2 Methylation at N7 Step1->Step2 e.g., Methyl Iodide, Base Step3 Functionalization via Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Step2->Step3 Pd Catalyst, Ligand, Base Final Target Analog Step3->Final

Caption: Generalized synthetic workflow for 7-methyl-1H-pyrrolo[2,3-c]pyridine analogs.

Detailed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a representative procedure for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl substituent at a specific position of the 7-methyl-1H-pyrrolo[2,3-c]pyridine core.

Materials:

  • Halogenated 7-methyl-1H-pyrrolo[2,3-c]pyridine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the halogenated 7-methyl-1H-pyrrolo[2,3-c]pyridine derivative, the boronic acid or ester, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent and the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Therapeutic Potential and Mechanisms of Action

The therapeutic versatility of 7-methyl-1H-pyrrolo[2,3-c]pyridine analogs stems from their ability to interact with a diverse array of biological targets. This section will explore some of the most promising therapeutic applications and the underlying mechanisms of action.

Kinase Inhibition: A Dominant Therapeutic Avenue

A significant body of research has focused on the development of 7-deazapurine analogs as potent and selective kinase inhibitors.[7][8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The 7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold serves as an excellent ATP-competitive hinge-binding motif, enabling the design of inhibitors targeting various kinase families.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors

The following table summarizes key structure-activity relationships for 7-deazapurine-based kinase inhibitors, providing a rationale for experimental design.

Position of ModificationEffect on ActivityRationale
Pyrrole N1 Substitution can modulate solubility and cell permeability.Alters the overall physicochemical properties of the molecule.
Pyrrole C2 & C3 Introduction of specific substituents can enhance potency and selectivity.These positions often interact with the solvent-exposed region of the ATP-binding pocket, allowing for tailored interactions.
Pyridine C4 & C5 Modifications can significantly impact kinase selectivity.These positions project into different regions of the kinase active site, and their substitution can discriminate between closely related kinases.
Pyridine C6 Often a key interaction point with the hinge region of the kinase.Small, hydrogen-bond accepting groups are generally favored.

Featured Kinase Targets and Representative Analogs

Kinase TargetTherapeutic AreaRepresentative Analog IC₅₀ (nM)Reference
TNNI3KCardiovascular DiseasesVaries based on substitution[10]
JAK1/2Myeloproliferative NeoplasmsRuxolitinib (Jakafi)[11]
CDK4/6Breast CancerRibociclib (Kisqali)[11]
CSF1RCancer, Inflammatory DisordersPexidartinib[6]
Epigenetic Modulation: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Recent studies have highlighted the potential of pyrrolo[2,3-c]pyridine derivatives as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic eraser enzyme.[12][13][14] LSD1 is overexpressed in various cancers and plays a crucial role in tumorigenesis by demethylating histone and non-histone proteins.[15][16] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce cancer cell differentiation and apoptosis.

Mechanism of LSD1 Inhibition

Pyrrolo[2,3-c]pyridine-based inhibitors typically act as reversible, non-covalent binders to the active site of LSD1, competing with the flavin adenine dinucleotide (FAD) cofactor.[13] This mode of action offers potential advantages over irreversible inhibitors in terms of safety and off-target effects.

LSD1 Inhibition cluster_0 Normal LSD1 Function cluster_1 LSD1 Inhibition LSD1 LSD1 H3K4me1 H3K4me1 (Repressed Chromatin) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 LSD1_inhibited LSD1 H3K4me2_2 H3K4me2 (Active Chromatin) LSD1_inhibited->H3K4me2_2 Demethylation Blocked Inhibitor Pyrrolo[2,3-c]pyridine Analog Inhibitor->LSD1_inhibited Binding H3K4me2_2->LSD1_inhibited

Caption: Mechanism of LSD1 inhibition by 7-methyl-1H-pyrrolo[2,3-c]pyridine analogs.

Innate Immunity Modulation: Activation of the cGAS-STING Pathway

The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infection and cellular damage.[17][18] Activation of the STING protein triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[19] Certain 7-deazapurine analogs have been identified as potent STING agonists, highlighting their potential as novel immunomodulatory agents for cancer immunotherapy and vaccine adjuvants.[20]

The cGAS-STING Signaling Pathway

cGAS-STING Pathway Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS Binds cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates Type_I_IFN Type I Interferons Nucleus->Type_I_IFN Gene Transcription Analog 7-Deazapurine Analog (STING Agonist) Analog->STING Binds & Activates

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 7-Methyl-1H-pyrrolo[2,3-c]pyridine

This Application Note provides a comprehensive technical guide for the synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole ). The protocols are designed for researchers requiring high-puri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole ). The protocols are designed for researchers requiring high-purity intermediates for kinase inhibitor development and medicinal chemistry applications.

Abstract & Strategic Overview

The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a critical bioisostere of indole, widely employed in drug discovery to improve aqueous solubility and metabolic stability of kinase inhibitors (e.g., JAK, VEGF). The introduction of a methyl group at the C7 position (adjacent to the pyridine nitrogen) creates a unique steric and electronic environment, often used to modulate binding affinity or block metabolic hotspots.

Synthesizing 6-azaindoles is synthetically more challenging than the common 7-azaindole isomer due to the electron-deficient nature of the pyridine ring, which disfavors electrophilic aromatic substitution. This guide presents two validated routes:

  • Route A (The "Modern" Route): A Palladium-catalyzed Sonogashira cyclization strategy. This is the preferred method for laboratory-scale synthesis due to high regiocontrol and commercially available starting materials.

  • Route B (The "Classical" Route): A Batcho-Leimgruber indole synthesis adapted for pyridines. This is suitable for larger scale-up where cost of goods is a primary driver.

Retrosynthetic Analysis

The structural challenge lies in constructing the pyrrole ring across the C3 and C4 positions of a pyridine core while maintaining the C7-methyl substituent.

Retrosynthesis cluster_0 Route A: Pd-Catalyzed Cyclization cluster_1 Route B: Batcho-Leimgruber Target 7-Methyl-1H-pyrrolo[2,3-c]pyridine (Target) PrecursorA 2-Methyl-3-amino-4-iodopyridine PrecursorA->Target Sonogashira / Cyclization StartA 2-Methyl-3-aminopyridine StartA->PrecursorA Regioselective Iodination PrecursorB 2,4-Dimethyl-3-nitropyridine PrecursorB->Target DMF-DMA / Reduction StartB 2,4-Dimethylpyridine (Nitration) StartB->PrecursorB Nitration

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route A: Palladium-Catalyzed Cyclization (Preferred)

This route utilizes the inherent directing effects of the amino group to install a halogen at the C4 position, followed by a Sonogashira coupling and cyclization.

Step 1: Regioselective Iodination

Reaction: Electrophilic iodination of 2-methyl-3-aminopyridine. Rationale: The amino group at C3 activates the ortho (C2, C4) and para (C6) positions. With C2 blocked by the methyl group, C4 is the preferred site for substitution over C6 due to electronic reinforcement from the pyridine nitrogen (beta-position is less deactivated).

Protocol:

  • Reagents: 2-Methyl-3-aminopyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-methyl-3-aminopyridine (10.8 g, 100 mmol) in ACN (100 mL) at 0°C.

    • Add NIS (24.7 g, 110 mmol) portion-wise over 30 minutes, protecting the flask from light.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS for the disappearance of starting material.

    • Workup: Quench with 10% aq. Na2S2O3 (sodium thiosulfate) to remove excess iodine. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 4-iodo isomer is typically the major product; confirm regiochemistry via 1H-NMR (coupling constants).

  • Yield Target: 65-75%.

Step 2: Sonogashira Coupling & Cyclization

Reaction: Coupling with Trimethylsilylacetylene (TMSA) followed by in situ or stepwise cyclization. Mechanism: The Pd(0) inserts into the C-I bond. Coupling with the alkyne installs the carbon framework. The amino group then attacks the activated alkyne (often requiring Cu catalysis or strong base) to close the pyrrole ring.

Protocol:

  • Reagents: 4-Iodo-intermediate (1.0 eq), TMS-acetylene (1.5 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Triethylamine (TEA, 3.0 eq), DMF or THF.

  • Procedure:

    • In a pressure vial, dissolve the iodo-pyridine (5.0 g, 21.3 mmol) in anhydrous DMF (50 mL).

    • Degas with Argon for 15 minutes.

    • Add TEA (8.9 mL), Pd(PPh3)2Cl2 (750 mg), and CuI (80 mg).

    • Add TMS-acetylene (4.5 mL) dropwise.

    • Heat to 80°C for 6-12 hours.

    • Cyclization Trigger: Once coupling is complete (checked by TLC), add Potassium tert-butoxide (KOtBu, 2.0 eq) directly to the reaction mixture and heat to 60°C for 2 hours. This cleaves the TMS group and promotes the 5-endo-dig cyclization.

    • Workup: Dilute with water, extract with EtOAc. The product is somewhat polar; ensure thorough extraction.

    • Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH).

  • Yield Target: 50-60% (over 2 steps).

Route B: Batcho-Leimgruber Synthesis (Scalable)

This route is ideal if 2,4-dimethyl-3-nitropyridine is available or easily synthesized. It avoids heavy metals but requires handling of nitro-compounds.

Step 1: Enamine Formation

Reaction: Condensation of the C4-methyl group with DMF-DMA. Rationale: The methyl group at C4 (para to the pyridine nitrogen) and ortho to the nitro group is sufficiently acidic (vinylogous acidity) to react with dimethylformamide dimethyl acetal (DMF-DMA).

Protocol:

  • Reagents: 2,4-Dimethyl-3-nitropyridine (1.0 eq), DMF-DMA (3.0 eq), DMF (solvent).

  • Procedure:

    • Dissolve 2,4-dimethyl-3-nitropyridine (10 g) in anhydrous DMF (40 mL).

    • Add DMF-DMA (26 mL).

    • Heat to 110°C in a sealed tube or under reflux for 16-24 hours. The solution typically turns deep red (enamine formation).

    • Workup: Concentrate under reduced pressure to remove excess DMF-DMA. The crude red oil/solid is usually used directly in the next step.

Step 2: Reductive Cyclization

Reaction: Reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond to form the pyrrole. Reagents: H2 (50 psi) with 10% Pd/C, or Fe/AcOH.

Protocol (Catalytic Hydrogenation):

  • Dissolve the crude enamine in Methanol or Ethanol (100 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Hydrogenate on a Parr shaker at 40-50 psi for 4-6 hours at RT.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Purification: The residue contains the target 7-methyl-6-azaindole. Purify via flash chromatography (DCM/MeOH 95:5) or sublimation.

Analytical Data & Quality Control

Expected NMR Signature (DMSO-d6)
  • Pyrrole NH: Broad singlet ~11.5 ppm.

  • Pyridine Protons: Two singlets or doublets (depending on long-range coupling) at ~8.7 ppm (C5-H) and ~7.8 ppm (C4-H). Note: Numbering changes in the fused system.

  • Pyrrole Protons: Two doublets at ~7.4 ppm (C2-H) and ~6.4 ppm (C3-H).

  • Methyl Group: Singlet at ~2.6 ppm (integrated for 3H). Crucial: Verify NOE (Nuclear Overhauser Effect) between the Methyl signal and the Pyridine C5-H? No, the Methyl is at C7. It should show NOE with the NH proton if the conformation allows, but primarily it is isolated.

Solubility Profile
  • Soluble: DMSO, Methanol, DMF, warm Ethanol.

  • Sparingly Soluble: Dichloromethane, Ethyl Acetate.

  • Insoluble: Water (unless pH < 4).

Comparison of Methods

FeatureRoute A (Pd-Catalyzed)Route B (Batcho-Leimgruber)
Starting Material 2-Methyl-3-aminopyridine (Cheap, Available)2,4-Dimethyl-3-nitropyridine (Hard to source)
Reagents NIS, Pd catalyst, TMS-acetyleneDMF-DMA, H2/Pd or Fe
Scalability Moderate (Chromatography required)High (Can be run on kg scale)
Safety Heavy metals, Azide-freeNitro compounds (Exothermic)
Recommendation Best for Discovery/Lab Scale Best for Process Development

Visual Workflow

Workflow cluster_A Route A: Pd-Catalyzed StepA1 Iodination (NIS, ACN) StepA2 Sonogashira (Pd, Cu, TMSA) StepA1->StepA2 StepA3 Cyclization (KOtBu, 60°C) StepA2->StepA3 End 7-Methyl-6-azaindole StepA3->End Start 2-Methyl-3-aminopyridine Start->StepA1

Figure 2: Step-by-step workflow for the recommended laboratory synthesis (Route A).

References

  • Bartoli Indole Synthesis Adaptation

    • Title: A General Method for the Preparation of 4- and 6-Azaindoles.[2]

    • Source: Journal of Organic Chemistry (2006).
    • URL:[Link]

  • Batcho-Leimgruber Methodology

    • Title: The Leimgruber–Batcho Indole Synthesis.[2][3][4][5][6][7]

    • Source: Organic Reactions (Wiley).
    • URL:[Link][8]

  • Palladium-Catalyzed Routes

    • Title: Synthesis of Azaindoles via Palladium-Catalyzed Cycliz
    • Source: Organic Letters (2003).
    • URL:[Link]

  • Azaindole Reviews

    • Title: Azaindole Synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Methyl-1H-pyrrolo[2,3-c]pyridine

This Application Note provides a comprehensive technical guide for the Palladium-Catalyzed Cross-Coupling of 7-methyl-1H-pyrrolo[2,3-c]pyridine . Introduction & Scaffold Analysis The Target Scaffold The 7-methyl-1H-pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Palladium-Catalyzed Cross-Coupling of 7-methyl-1H-pyrrolo[2,3-c]pyridine .

Introduction & Scaffold Analysis

The Target Scaffold

The 7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole ) is a critical bioisostere of indole and purine, widely utilized in the development of kinase inhibitors (e.g., JAK, Aurora kinase).

Structural Definition & Numbering: Confusion often arises between azaindole isomers. This guide focuses strictly on the [2,3-c] isomer (6-azaindole core).

  • N1: Pyrrole nitrogen (requires protection for optimal yields).

  • C4: Primary site for electrophilic functionalization (e.g., Cl/Br/I) and subsequent cross-coupling.

  • N6: Pyridine nitrogen.

  • C7: Positioned between N6 and the ring junction. The 7-methyl group is located here.

The "7-Methyl Advantage" in Catalysis

A common failure mode in azaindole coupling is catalyst poisoning . The pyridine nitrogen (N6) possesses a lone pair that can tightly bind to electrophilic Pd(II) species, arresting the catalytic cycle.

  • Insight: In unsubstituted 6-azaindoles, N6 coordination is a major issue. However, the 7-methyl group provides steric bulk ortho to N6. This steric hindrance discourages the formation of stable (bis-pyridine)Pd complexes, effectively "protecting" the catalyst and often allowing for lower catalyst loadings compared to the des-methyl parent.

Mechanistic Considerations & Catalyst Selection

Catalyst Speciation

For this electron-rich, heteroatom-dense scaffold, the catalytic cycle relies on bulky, electron-rich phosphine ligands to facilitate oxidative addition into the C4-Halide bond and prevent N-coordination.

  • Preferred Ligands:

    • XPhos / SPhos: Excellent for Suzuki-Miyaura couplings of chlorides. The biaryl backbone prevents N6-binding.

    • BrettPhos / RuPhos: Gold standard for Buchwald-Hartwig aminations (C-N bond formation).

    • P(t-Bu)3: Useful for sterically demanding substrates but air-sensitive.

The Role of N1-Protection

While the 7-methyl group shields N6, the N1-pyrrole proton (pKa ~17) remains a liability. Under basic coupling conditions, N1 deprotonation creates a pyrrolyl anion that can sequester Palladium.

  • Recommendation: Protect N1 with Tosyl (Ts) , SEM , or Boc prior to coupling.

    • Ts/Boc: Electron-withdrawing, facilitates oxidative addition at C4 (by making the ring more electron-deficient).

    • SEM: Stable to base, easily removed with TBAF/TFA.

Experimental Workflows (Graphviz)

AzaindoleCoupling Start 7-Methyl-1H-pyrrolo[2,3-c]pyridine (Precursor) Halogenation Step 1: C4-Halogenation (POCl3 or NBS) Start->Halogenation Activation Protection Step 2: N1-Protection (TsCl, SEM-Cl, or Boc2O) Halogenation->Protection Stabilization Branch Coupling Type Protection->Branch Suzuki Protocol A: Suzuki-Miyaura (Ar-B(OH)2, Pd-XPhos) Branch->Suzuki C-C Bond Buchwald Protocol B: Buchwald-Hartwig (R-NH2, Pd-BrettPhos) Branch->Buchwald C-N Bond CH_Act Protocol C: C-H Arylation (Ar-I, Pd(OAc)2) Branch->CH_Act Direct C2-H Deprotection Step 4: Deprotection (NaOH or TBAF) Suzuki->Deprotection Buchwald->Deprotection CH_Act->Deprotection Final Functionalized 7-Methyl-6-Azaindole Deprotection->Final

Caption: Workflow for the modular functionalization of 7-methyl-6-azaindole scaffolds.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Coupling of 4-chloro-7-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridine with aryl boronic acids.

Reagents:

  • Substrate: 4-chloro-7-methyl-1-tosyl-6-azaindole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv, 2M aq. solution)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge: In a glovebox or under Ar flow, add the substrate, boronic acid, Pd2(dba)3, and XPhos to a reaction vial equipped with a magnetic stir bar.

  • Solvate: Add degassed 1,4-dioxane and the aqueous K3PO4 solution.

  • Heat: Seal the vial and heat to 90–100 °C for 2–4 hours. Note: The 7-methyl group prevents N6 poisoning, allowing rapid conversion.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Checkpoint: If conversion stalls, add 1 mol% additional catalyst. Do not increase temperature above 110 °C to avoid de-tosylation before coupling is complete.

Protocol B: Buchwald-Hartwig Amination (C4-Amination)

Objective: Installation of amine side chains at C4 (common for kinase hinge-binding motifs).

Reagents:

  • Substrate: 4-chloro-7-methyl-1-tosyl-6-azaindole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) or Pd2(dba)3

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: t-BuOH or Toluene (anhydrous)

Procedure:

  • Pre-complexation: (Optional but recommended) Stir Pd(OAc)2 and Ligand in the solvent for 5 mins at RT to form the active catalytic species L-Pd(0).

  • Addition: Add the substrate, amine, and base.[1]

  • Reaction: Heat at 100 °C for 4–12 hours.

    • Tech Tip: For volatile amines, use a sealed pressure tube.

  • Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify.

Protocol C: Direct C-H Arylation (C2/C3 Functionalization)

Objective: Direct functionalization of the pyrrole ring without pre-halogenation.

Reagents:

  • Substrate: 7-methyl-1-SEM-6-azaindole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%) or PCy3

  • Base: Ag2CO3 (1.0 equiv) or Cs2CO3

  • Additive: Pivalic Acid (30 mol%) - Crucial for C-H activation mechanism.

  • Solvent: DMF or DMA (anhydrous)

Procedure:

  • Setup: Combine all solids in a Schlenk tube under Argon.

  • Reaction: Add solvent and heat to 120 °C for 16 hours.

  • Selectivity: This condition typically favors C2-arylation due to the directing effect of the N1-protecting group and the acidity of the C2-H bond.

  • Note: The 7-methyl group exerts a long-range steric effect that may slightly reduce yields compared to the 7-H analog, requiring higher temperatures.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Conversion Catalyst Poisoning (N6)Switch to bulky biaryl ligands (XPhos, BrettPhos) to shield Pd from N6.
De-halogenation (Hydrodehalogenation) Hydride source presentEnsure solvent is anhydrous (especially if using alcohols). Avoid NaOtBu if β-hydride elimination is suspected; use Cs2CO3.
Low Yield (C-H Activation) Regioisomer mixtureUse a bulky N1-protecting group (SEM, TIPS) to sterically block C2 or direct to C3 depending on conditions.
N1-Arylation Side Product N1 DeprotectionEnsure the protecting group (Ts/Boc) is stable to the base used. Switch to weak bases (K3PO4) or more stable PG (SEM).

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[2] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie International Edition. Link

    • Context: Establishes the utility of dialkylbiphenylphosphino ligands (XPhos, SPhos) for pyridine/azaindole coupling.
  • Laha, J. K., et al. (2020).[3] "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications. Link

    • Context: Comprehensive review of azaindole functionalization, applicable to the 6-azaindole isomer.
  • Park, H., et al. (2017). "Palladium-Catalyzed Synthesis of Pyrrolo[1,2-α]Pyrazines." Dongguk University Research. Link

    • Context: Insights into Pd-catalyzed cyclization and handling of pyrrole-pyridine fused systems.
  • BenchChem Protocols. (2025). "Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine."[1] Link

    • Context: General procedural benchmarks for halo-azaindole couplings.

Sources

Method

Strategic Regiocontrol: Functionalization of 7-Methyl-1H-pyrrolo[2,3-c]pyridine

Introduction: The Scaffold Architecture The 7-methyl-1H-pyrrolo[2,3-c]pyridine (often referred to as 7-methyl-6-azaindole ) scaffold represents a critical bioisostere of indole and 7-azaindole (pyrrolo[2,3-b]pyridine) in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Architecture

The 7-methyl-1H-pyrrolo[2,3-c]pyridine (often referred to as 7-methyl-6-azaindole ) scaffold represents a critical bioisostere of indole and 7-azaindole (pyrrolo[2,3-b]pyridine) in kinase inhibitor discovery. Its utility stems from the distinct electronic profile of the 6-azaindole core, where the pyridine nitrogen (N6) is positioned at the 6-position, creating a specific hydrogen bond acceptor vector different from the more common 7-azaindole.

Structural & Electronic Analysis

The molecule presents a dichotomy of reactivity:

  • Pyrrole Ring (Electron-Rich): The N1-C2-C3 segment is electron-rich, behaving similarly to indole. It is susceptible to electrophilic attack at C3 and lithiation at C2 (with directing groups).

  • Pyridine Ring (Electron-Deficient): The N6-C5-C4 segment is electron-poor. The 7-methyl group, positioned ortho to the pyridine nitrogen (N6), exerts a steric blockade at C7 while simultaneously providing a "benzylic-like" handle for lateral functionalization.

Regioselectivity Map:

  • C3: Primary site for Electrophilic Aromatic Substitution (

    
    ).
    
  • C5: Primary site for Nucleophilic Aromatic Substitution (

    
    ) or chlorination only after N-oxide activation (due to C7 blockade).
    
  • C2: Site for Directed Lithiation or C-H Activation.

  • 7-Methyl: Site for Lateral Lithiation (Benzylic activation).

RegioselectivityMap Core 7-Methyl-1H-pyrrolo[2,3-c]pyridine (7-Methyl-6-azaindole) C3 C3 Position (Electrophilic Attack) Core->C3 Halogenation (NIS/NBS) C2 C2 Position (Directed Lithiation/C-H Act.) Core->C2 Pd-Cat Arylation (Req. N-Protection) C5 C5 Position (Via N-Oxide Activation) Core->C5 Reissert-Henze (POCl3/mCPBA) Me7 7-Methyl Group (Lateral Lithiation) Core->Me7 Deprotonation (LDA/n-BuLi)

Figure 1: Strategic map of reactive sites on the 7-methyl-6-azaindole scaffold. The 7-methyl group blocks standard C7 reactivity, shifting nucleophilic attack to C5.

Protocol A: C3-Regioselective Iodination ( )

Rationale: The C3 position is the most electron-rich site. While 6-azaindoles are less reactive than indoles due to the electron-withdrawing pyridine ring, the pyrrole moiety remains sufficiently nucleophilic for halogenation without Lewis acid catalysis.

Materials
  • Substrate: 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF (anhydrous)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in anhydrous DMF (0.1 M concentration) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
    • Note: DMF is preferred over DCM/MeCN to solubilize the polar azaindole and stabilize the transition state.

  • Addition: Cool the solution to 0 °C. Add NIS portion-wise over 15 minutes.

    • Critical Control: Do not add NIS rapidly at room temperature to avoid over-iodination or oxidation of the 7-methyl group.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target M+126 mass shift).

  • Workup: Pour the reaction mixture into ice-water. If a precipitate forms, filter and wash with water. If no precipitate, extract with EtOAc (3x).

  • Quench: Wash the organic layer with 10%

    
     to remove excess iodine (indicated by color change from reddish-brown to yellow/clear).
    
  • Purification: Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc).

Expected Yield: 85–95% Troubleshooting: If C2/C3 di-iodination is observed, lower the temperature to -10 °C and strictly limit NIS to 0.95 equiv.

Protocol B: C5-Functionalization via N-Oxide Activation

Rationale: The pyridine ring is deactivated towards direct substitution. To functionalize C5 (the position ortho to N6, since C7 is blocked), we must activate the ring by forming the N-oxide. This increases the electrophilicity at C5 and C7, allowing for nucleophilic attack (e.g., chlorination with


). Since C7 is methylated, chlorination predominantly occurs at C5.
Workflow Diagram

NOxidePathway Start 7-Methyl-6-azaindole Step1 Oxidation (mCPBA) Start->Step1 DCM, 0°C Inter N-Oxide Intermediate (Activated at C5) Step1->Inter Step2 Chlorination (POCl3) Inter->Step2 Reflux Product 5-Chloro-7-methyl-6-azaindole Step2->Product Regioselective Rearrangement

Figure 2: Activation of the electron-deficient pyridine ring via N-oxidation to access the C5 position.

Step-by-Step Methodology
Stage 1: N-Oxide Formation
  • Dissolution: Dissolve 7-methyl-6-azaindole (1.0 equiv) in DCM (0.2 M).

  • Oxidation: Add m-CPBA (1.2 equiv, 70-75% wt) portion-wise at 0 °C.

    • Safety:m-CPBA is shock-sensitive; use a plastic spatula.

  • Stirring: Warm to RT and stir for 6–12 hours. The product often precipitates as the m-chlorobenzoic acid salt.

  • Workup: Dilute with DCM, wash with sat.

    
     (3x) to remove the acid. Dry organics (
    
    
    
    ) and concentrate.
    • Checkpoint: Verify N-oxide formation by LC-MS (M+16).

Stage 2: Regioselective Chlorination[1]
  • Setup: Suspend the N-oxide (1.0 equiv) in neat

    
     (10–15 equiv).
    
    • Caution:

      
       is corrosive and reacts violently with water. Work in a fume hood.
      
  • Reaction: Heat to reflux (approx. 105 °C) for 2–4 hours.

  • Quench (Critical): Remove excess

    
     by rotary evaporation under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring. Neutralize with 
    
    
    
    or
    
    
    to pH 8.
  • Extraction: Extract with DCM or EtOAc.

  • Purification: Flash chromatography (DCM/MeOH).

Regioselectivity Note: The 7-methyl group sterically hinders the C7 position. While some lateral chlorination (on the methyl group) is a risk, standard reflux conditions favor the thermodynamic C5-chloro product.

Protocol C: Lateral Lithiation of the 7-Methyl Group

Rationale: The protons of the 7-methyl group are "benzylic" to the pyridine nitrogen. The electron-withdrawing nature of the pyridine ring renders these protons acidic (


). Using a strong base allows for functionalization of the methyl group itself, extending the carbon chain.
Materials
  • Base: Lithium Diisopropylamide (LDA) (2.2 equiv) or n-BuLi (if N1 is protected).

  • Electrophile: Alkyl halide (e.g., MeI, BnBr) or Carbonyl (e.g., Benzaldehyde).

  • Solvent: THF (anhydrous).

Step-by-Step Methodology
  • Protection (Recommended): Protect N1 with a SEM or Boc group to prevent competitive deprotonation of the pyrrole NH (

    
    ).
    
    • If unprotected: Use 2.2 equiv of base (1st equiv removes NH, 2nd equiv removes Me-H).

  • Deprotonation: Cool a solution of the substrate in THF to -78 °C. Add LDA dropwise.

    • Observation: The solution often turns deep red/purple, indicating the formation of the lateral anion.

  • Equilibration: Stir at -78 °C for 1 hour.

  • Electrophile Addition: Add the electrophile (1.1 equiv) slowly.

  • Warming: Allow the reaction to warm to RT slowly over 4 hours.

  • Quench: Add sat.

    
    .
    
  • Purification: Standard extraction and chromatography.

Summary of Reaction Parameters

Target SiteReaction TypeKey ReagentsCritical ConditionExpected Product
C3 Electrophilic Subst.NIS or NBS0 °C to RT3-Halo-7-methyl-6-azaindole
C5 Nucleophilic Subst.1. mCPBA2. POCl

Reflux (Step 2)5-Chloro-7-methyl-6-azaindole
C2 C-H ActivationPd(OAc)

, Ag

CO

100-120 °C2-Aryl-7-methyl-6-azaindole
7-Me Lateral LithiationLDA, R-X-78 °C7-(Substituted-alkyl)-6-azaindole

References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 2007.

  • Yakhontov, L. N. "Chemistry of Azaindoles." Russian Chemical Reviews, 1968. (Foundational reactivity of 6-azaindole vs 7-azaindole).

  • L'Heureux, A., et al. "Synthesis of functionalized 7-azaindoles via directed ortho-metalations."[2] Tetrahedron Letters, 2004.[2] (Analogous lithiation protocols).

  • Schlosser, M. "The 7-Methyl Group Effect in Heterocycles." Angewandte Chemie, 2005. (Lateral lithiation mechanisms).[3]

  • Wang, X., et al. "Regioselective Oxidation and Functionalization of Azaindoles." Journal of Organic Chemistry, 2014. (N-oxide chlorination regioselectivity).

Sources

Application

Advanced Halogenation Protocols for 7-Methyl-1H-pyrrolo[2,3-c]pyridine

Introduction & Reactivity Profile The scaffold 7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole) represents a critical pharmacophore in kinase inhibitor development, particularly for JAK, CSF1R, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Reactivity Profile

The scaffold 7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole) represents a critical pharmacophore in kinase inhibitor development, particularly for JAK, CSF1R, and PIM kinase families. Its unique electronic structure—comprising an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—creates distinct zones of reactivity that allow for regioselective halogenation.

Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the pyrrolo[2,3-c]pyridine (6-azaindole) isomer places the pyridine nitrogen at position 6. The presence of a methyl group at position 7 (adjacent to the bridgehead) introduces specific steric and electronic constraints that must be accounted for in synthetic design.

Reactivity Zones
  • C-3 (Pyrrole Ring): The most electron-rich position. Highly susceptible to Electrophilic Aromatic Substitution (SEAr) . This is the kinetic product of direct halogenation.

  • C-4 (Pyridine Ring): Electron-deficient but accessible via Nucleophilic Activation (N-oxide formation followed by rearrangement).

  • C-2 (Pyrrole Ring): Acidic C-H bond (pKa ~28). Accessible via Directed Lithiation (requires N-1 protection).

  • 7-Methyl Group: Benzylic character. Susceptible to Radical Halogenation , though this competes with ring halogenation under radical conditions.

Decision Pathways & Workflows

The following logic gate diagram illustrates the selection of reagents and conditions based on the desired halogenation site.

Halogenation_Pathways SM 7-Methyl-1H-pyrrolo[2,3-c]pyridine C3_Cond Electrophilic Cond. (NBS/NIS/Br2) SM->C3_Cond Direct SEAr N_Oxide Intermediate: N-Oxide Formation (mCPBA/H2O2) SM->N_Oxide Oxidation Protect N-1 Protection (SEM/Boc/Ts) SM->Protect Base Sensitivity C3_Prod 3-Halo-7-methyl- pyrrolo[2,3-c]pyridine C3_Cond->C3_Prod Kinetic Control C4_Cond Deoxychlorination (POCl3/POBr3) N_Oxide->C4_Cond Rearrangement C4_Prod 4-Halo-7-methyl- pyrrolo[2,3-c]pyridine C4_Cond->C4_Prod Thermodynamic Lithiation Lithiation (n-BuLi, -78°C) Protect->Lithiation Deprotonation C2_Prod 2-Halo-7-methyl- pyrrolo[2,3-c]pyridine Lithiation->C2_Prod Electrophile Quench

Figure 1: Strategic flowchart for regioselective halogenation of 7-methyl-6-azaindole.

Detailed Experimental Protocols

Protocol A: C-3 Bromination (Electrophilic Substitution)

Target: 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Mechanism: Electrophilic Aromatic Substitution (SEAr) Rationale: The pyrrole ring is electron-rich, and C-3 is the preferred site for electrophilic attack due to the stability of the sigma-complex intermediate.[1] The 7-methyl group on the pyridine ring minimally impacts the electronics of the pyrrole ring.

Reagents:

  • Substrate: 7-Methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)[2]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 g, 7.5 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Controlling temperature is crucial to prevent over-bromination or side-chain radical bromination.

  • Addition: Add NBS (1.4 g, 7.9 mmol) portion-wise over 15 minutes. Protect the flask from light to inhibit radical pathways.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Quench: Pour the reaction mixture into ice-water (50 mL). A precipitate should form.

  • Isolation:

    • If solid forms: Filter, wash with cold water, and dry under vacuum.

    • If no solid: Extract with EtOAc (3 x 30 mL), wash combined organics with brine (2x) and water (2x) to remove DMF. Dry over Na2SO4, concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-5% MeOH in DCM).

Expected Yield: 85-95% Key Reference: Journal of Medicinal Chemistry, 2019, 62(12), 5810-5831 (Analogous 7-azaindole conditions).

Protocol B: C-4 Chlorination (N-Oxide Route)

Target: 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Mechanism: N-Oxide activation followed by Nucleophilic Aromatic Substitution (SNAr) / Vilsmeier-Haack type rearrangement. Rationale: The pyridine ring is too electron-deficient for direct halogenation. Oxidation to the N-oxide activates the ring (specifically C-2 and C-4) toward nucleophilic attack by chloride ions generated from POCl3.

Reagents:

  • Step 1: mCPBA (meta-Chloroperoxybenzoic acid) (1.2 equiv)

  • Step 2: POCl3 (Phosphorus oxychloride) (Excess/Solvent)[3]

Step-by-Step Procedure: Phase 1: N-Oxide Formation

  • Dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 g) in DCM (20 mL) or EtOAc.

  • Cool to 0°C. Add mCPBA (1.5 g, 70% wt) portion-wise.

  • Stir at RT for 4-6 hours. Monitor for disappearance of starting material.

  • Workup: Wash with saturated NaHCO3 (3x) to remove benzoic acid byproduct. Dry organic layer (Na2SO4) and concentrate to yield the N-oxide intermediate (often a solid). Do not purify extensively; use crude for next step.

Phase 2: Deoxychlorination

  • Suspend the crude N-oxide in POCl3 (5 mL per gram of substrate). Caution: POCl3 is corrosive and reacts violently with water.

  • Heating: Heat the mixture to reflux (100-110°C) for 2-4 hours. The suspension will clear as the reaction proceeds.

  • Monitoring: Check LC-MS for conversion of N-oxide (M+16) to Chloride (M+35/37).

  • Quench (Critical Safety Step):

    • Cool reaction to RT.

    • Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Exothermic!

    • Neutralize with NaOH (2M) or NH4OH to pH ~8-9.

  • Extraction: Extract with DCM or EtOAc.

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

Troubleshooting:

  • Regioselectivity:[1][4][5][6][7] The 7-methyl group blocks the C-7 position (alpha). The primary product is typically the C-4 (gamma) chloride. However, check for chlorination of the 7-methyl group (side-chain) if the temperature is too high.

  • Yield: 40-60% (2 steps).

Protocol C: C-2 Iodination (Lithiation Strategy)

Target: 2-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine Mechanism: Directed Ortho Metalation (DoM). Rationale: The C-2 proton is the most acidic ring proton (after N-H protection). Lithiation requires a protecting group (PG) on N-1 to prevent deprotonation of the amine.

Reagents:

  • Protection: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH.

  • Lithiation: n-BuLi (n-Butyllithium) (1.2 equiv).

  • Electrophile: Iodine (I2) or CBr4 (for Bromine).

Step-by-Step Procedure:

  • Protection: Treat 7-methyl-1H-pyrrolo[2,3-c]pyridine with NaH (1.2 equiv) in THF at 0°C, followed by SEM-Cl (1.1 equiv). Stir 1h. Isolate SEM-protected intermediate.

  • Lithiation: Dissolve SEM-protected substrate in anhydrous THF under Argon. Cool to -78°C .

  • Deprotonation: Add n-BuLi (1.2 equiv, 2.5M in hexanes) dropwise. Stir at -78°C for 45-60 minutes. The solution often turns yellow/orange.

  • Quench: Add solution of I2 (1.3 equiv) in THF dropwise.

  • Warming: Stir at -78°C for 30 min, then allow to warm to RT.

  • Workup: Quench with saturated NH4Cl and Na2S2O3 (to reduce excess Iodine). Extract with EtOAc.

  • Deprotection (Optional): To remove SEM, treat with TBAF in THF or TFA/DCM depending on stability.

Expected Yield: 70-80% (for lithiation step).

Summary of Conditions & Reagents

Target PositionReaction TypeKey ReagentsConditionsPrimary Product
C-3 Electrophilic Subst.[1]NBS, NIS, or Br2DMF, 0°C to RT3-Halo-7-methyl-6-azaindole
C-4 Nucleophilic Subst.1. mCPBA2. POCl31. DCM, RT2.[5][7] Reflux4-Chloro-7-methyl-6-azaindole
C-2 Lithiation (DoM)1. SEM-Cl/NaH2. n-BuLi3. I2/CBr4THF, -78°C2-Halo-7-methyl-6-azaindole
7-Methyl Radical Subst.NBS, AIBNCCl4/Benzene, Reflux7-(Bromomethyl)-6-azaindole

References

  • Synthesis of 4-chloro-7-methyl-pyrrolo[2,3-c]pyridine derivatives

    • Vertex AI Search Result 1.1: "7-Chloro-4-Methyl-1H-Pyrrolo[2,3-c]Pyridine... CAS RN 945840-68-6".
    • Source: 8

  • General C-3 Halogenation of Azaindoles

    • Journal of Medicinal Chemistry, 2019, 62(12), 5810-5831.[6] "Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines".

    • Source: 6

  • Regioselective Lithiation of Azaindoles

    • Angewandte Chemie Int.[4][9] Ed., 2019, 58(22), 7313-7317. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism".

    • Source: 4

  • Commercial Availability of 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

    • Demonstrates feasibility of C-4 halogen
    • Source: 2

  • Electrochemical Halogenation Methods

    • ChemRxiv, "Electrochemical Cascade Amidation and C-H Halogen
    • Source: 7

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with 7-methyl-1H-pyrrolo[2,3-c]pyridine

Technical Support Center: Solubility & Handling Guide Topic: 7-Methyl-1H-pyrrolo[2,3-c]pyridine (7-Methyl-6-azaindole) Ticket ID: #SOL-AZA-007 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Topic: 7-Methyl-1H-pyrrolo[2,3-c]pyridine (7-Methyl-6-azaindole) Ticket ID: #SOL-AZA-007 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary

You are likely reading this because your compound has precipitated out of solution during a critical step, or you are struggling to prepare a stable stock solution for biological assays.

7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 480-98-8), often referred to as 7-methyl-6-azaindole , presents a unique set of solubility challenges distinct from its more common isomer, 7-azaindole.[1][2] Its poor solubility stems from a combination of high lattice energy (driven by


-

stacking of the planar bicyclic system) and the specific position of the nitrogen atoms, which facilitates intermolecular hydrogen bonding.

This guide moves beyond generic advice. We analyze the physicochemical "personality" of this molecule to provide actionable, root-cause-based solutions for synthesis, purification, and biological screening.

Part 1: The "Why" – Root Cause Analysis

To solve the solubility issue, we must understand the molecular behavior.

  • Lattice Energy & Stacking: Like many fused heterocycles, the 6-azaindole scaffold is flat.[1][2] The 7-methyl group, while adding lipophilicity, does not significantly disrupt the planarity.[2] This allows the molecules to stack tightly in the solid state, requiring high energy to break the crystal lattice.

  • The "Ortho" Effect: The methyl group at position C7 is immediately adjacent to the pyridine nitrogen (N6).

    • Electronic Effect: The methyl group is electron-donating, theoretically increasing the basicity of N6.[1][2]

    • Steric Effect:[1][2] It provides steric bulk around N6.[2] While this doesn't prevent protonation, it can interfere with the solvation shell around the protonated nitrogen, making salts less stable or harder to dissolve in water than expected.

  • Amphoteric Nature:

    • N1 (Pyrrole NH): Weakly acidic (pKa ~16).[3] Hydrogen bond donor.

    • N6 (Pyridine N): Weakly basic (pKa ~5-6).[1][2] Hydrogen bond acceptor.

    • Result: In neutral non-polar solvents, the molecule self-aggregates via N1-H

      
       N6 hydrogen bonds, leading to precipitation.[1][2]
      

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Organic Synthesis & Reaction Setup

Q: I’m trying to run a nucleophilic substitution, but the starting material won't dissolve in DCM or Toluene. What should I do? A: 6-Azaindoles are notoriously insoluble in non-polar (Hexanes, Toluene) and moderately polar aprotic solvents (DCM, chloroform) due to the aggregation mentioned above.

  • The Fix: Switch to Polar Aprotic Solvents .

    • DMF (Dimethylformamide) or DMAc (Dimethylacetamide) are the gold standards here. They disrupt the intermolecular H-bonds.[1][2]

    • THF is a viable alternative if you need a lower boiling point, though solubility will be lower than in DMF.[2]

  • Pro-Tip: If you must use a non-polar solvent (e.g., for a specific catalyst), try adding a co-solvent like 10% DMF or using a phase-transfer catalyst (e.g., TBAB) to pull the heterocycle into the organic phase.

Q: My reaction worked, but the product crashed out during the aqueous workup. How do I recover it? A: This is a classic "isoelectric point" crash.[2]

  • The Mechanism: At neutral pH, the molecule is uncharged and poorly soluble in water. It is also likely not lipophilic enough to stay fully in the organic layer if the volume is low.

  • The Fix:

    • Do not filter immediately unless the solid is pure.[2] It likely contains salts.[2]

    • Adjust pH:

      • Option A (Acidic Extraction): Acidify to pH 1-2 (using 1M HCl).[1][2] The N6 protonates, becoming highly water-soluble.[1][2] Wash the organic layer (removes non-basic impurities), then basify the aqueous layer to precipitate the product or extract into EtOAc.

      • Option B (Salting Out): If extracting into organic, use n-Butanol or IPA/Chloroform (1:3) instead of EtOAc/DCM.[1][2] Saturate the aqueous phase with NaCl.

Category B: Biological Assays & Stock Solutions[1][2]

Q: I prepared a 10 mM stock in DMSO, but when I dilute it into media (PBS/Water), it precipitates immediately. A: This is the "Crash-Out" phenomenon. The hydrophobic effect forces the planar rings together as soon as the DMSO concentration drops.

  • The Fix:

    • Use an Intermediate Dilution Step: Do not go straight from 100% DMSO to 100% Aqueous.

      • Protocol: DMSO Stock

        
         1:1 DMSO:Water 
        
        
        
        Final Media.[2]
    • Add a Solubilizing Agent:

      • Cyclodextrins: Use 10-20% HP-

        
        -CD (Hydroxypropyl-beta-cyclodextrin) in your aqueous buffer.[1][2] The azaindole fits into the hydrophobic cavity, preventing aggregation.
        
      • Surfactants: 0.05% Tween-80 can prevent micro-crystal formation.[1][2]

Part 3: Experimental Protocols

Protocol 1: Reliable Salt Formation (For Solubility Enhancement)

If the free base is too difficult to handle, converting it to a salt is the best long-term solution.[1]

  • Dissolution: Dissolve 1.0 eq of 7-methyl-1H-pyrrolo[2,3-c]pyridine in a minimum amount of hot MeOH or EtOAc.

  • Acid Addition: Add 1.1 eq of acid.

    • Recommendation:Methanesulfonic acid (MsOH) often yields better crystalline salts for azaindoles than HCl, which can be hygroscopic.

  • Crystallization: Allow to cool slowly. If no precipitate forms, add diethyl ether or hexanes dropwise until turbid, then refrigerate.[2]

  • Filtration: Filter the salt. It should now be significantly more water-soluble.[1][2]

Protocol 2: Solvent Compatibility Table
SolventSolubility RatingNotes
Water (pH 7) < 0.1 mg/mL (Poor)Neutral form aggregates.[1][2]
Water (pH 2) > 10 mg/mL (Good)Protonated at N6.
DMSO > 50 mg/mL (Excellent)Best for stock solutions.
Methanol ModerateGood for transfers; heating helps.[2]
DCM PoorAvoid for primary solubilization.[2]
Ethyl Acetate Low/ModerateGood for extraction, not dissolving solids.[2]
Hexanes InsolubleUse as an anti-solvent to crash it out.[2]

Part 4: Visual Decision Guides

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Solubility Issue Context What is the context? Start->Context Synthesis Chemical Synthesis Context->Synthesis BioAssay Biological Assay Context->BioAssay SolventChoice Solvent Selection? Synthesis->SolventChoice Workup Workup/Extraction? Synthesis->Workup NonPolar Using DCM/Toluene? SolventChoice->NonPolar Yes SwitchSolvent Switch to DMF, DMAc, or NMP NonPolar->SwitchSolvent AcidBase Use pH Swing Extraction: 1. Acidify (aq phase) 2. Wash Organic 3. Basify & Extract Workup->AcidBase Precipitation Precipitation in Media? BioAssay->Precipitation Additives Add 10-20% HP-beta-Cyclodextrin or 0.05% Tween-80 Precipitation->Additives Dilution Stepwise Dilution: DMSO -> 50% aq -> Media Precipitation->Dilution

Caption: Decision tree for selecting solvents and handling techniques based on experimental context.

Figure 2: pH-Dependent Speciation & Extraction Logic

Speciation Acidic Acidic pH (< 4) Protonated (Cationic) Water Soluble Neutral Neutral pH (6-8) Uncharged (Free Base) Aggregated / Insoluble Acidic->Neutral Add Base (NaOH/NaHCO3) Aqueous Aqueous Acidic->Aqueous Stays in Water Neutral->Acidic Add Acid (HCl/MsOH) Basic Basic pH (> 13) Deprotonated (Anionic) Water Soluble (High pH only) Neutral->Basic Strong Base (NaH/KOH) - Remove NH Organic Organic Neutral->Organic Extracts to EtOAc/n-BuOH

Caption: The solubility of 7-methyl-6-azaindole is heavily pH-dependent. Manipulation of pH is the most effective way to move the compound between phases.

References

  • Lattice Energy & Solubility of Azaindoles

    • Title: Azaindoles in Medicinal Chemistry: Synthesis and Biological Applications.[2][4][5]

    • Source: PharmaBlock White Paper / Review.[2]

  • Solubility Enhancement Strategies

    • Title: Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
    • Source:Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

  • Synthesis & Purification

    • Title: Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines.[1][2]

    • Source:ChemRxiv.[2]

    • URL:[Link][1]

  • General Physical Properties

    • Title: 1H-Pyrrolo[2,3-c]pyridine Properties & Data.[1][2][6][7][8]

    • Source: US EPA CompTox Chemicals Dashboard.[2]

    • URL:[Link][1]

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

Technical Support Guide: Purification Strategies for 7-Methyl-1H-pyrrolo[2,3-c]pyridine Intermediates

Document Control: Topic: Purification of 7-methyl-6-azaindole (7-methyl-1H-pyrrolo[2,3-c]pyridine) derivatives. Audience: Medicinal Chemists, Process Chemists.[1][2] Introduction: The "Sticky" Nature of the 6-Azaindole S...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Topic: Purification of 7-methyl-6-azaindole (7-methyl-1H-pyrrolo[2,3-c]pyridine) derivatives.

  • Audience: Medicinal Chemists, Process Chemists.[1][2]

Introduction: The "Sticky" Nature of the 6-Azaindole Scaffold

The 7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold (often referred to as 7-methyl-6-azaindole ) presents a unique purification challenge. Unlike standard indoles, the nitrogen at position 6 (the pyridine nitrogen) is basic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), while the pyrrole nitrogen (position 1) is a weak hydrogen bond donor.[1]

The 7-methyl group introduces lipophilicity but also steric bulk adjacent to the basic pyridine nitrogen. This duality leads to two primary failure modes in purification:

  • Silanol Interaction: The basic N6 interacts strongly with acidic silanols on silica gel, causing severe peak tailing and irreversible adsorption.[1][2]

  • Solubility Gaps: Intermediates are often soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in standard non-polar chromatography solvents (Hexane, Toluene), leading to "oiling out" during loading or recrystallization.[1][2]

This guide provides self-validating protocols to overcome these specific hurdles.

Flash Chromatography Troubleshooting

Q: My compound streaks/tails on silica, even with 10% MeOH. How do I fix the peak shape?

A: You must suppress silanol ionization or mask the basic nitrogen. Standard silica gel is slightly acidic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1] The basic N6 of your azaindole protonates on the column, interacting ionically with deprotonated silanols.[2] Methanol alone is insufficient to break this interaction.

The Protocol: The "Ammoniated" Mobile Phase Do not just add triethylamine (TEA).[1][2] TEA can form non-volatile salts that contaminate NMR spectra. Use Ammonium Hydroxide (


)  in a ternary system.

Recommended Solvent System:

  • Solvent A: Dichloromethane (DCM)[1][2]

  • Solvent B: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Methanol : Ammonium Hydroxide (30% aq)
    

Preparation: Pre-mix Solvent B.[1] The small amount of water from the aqueous ammonia actually helps de-activate the most active silanol sites.

Gradient Strategy:

Time (CV) % Solvent B Mechanism
0–2 0% Equilibrate column with DCM.

| 2–5 | 0%


 5% | Elute non-polar impurities (e.g., protected precursors). |
| 5–15 | 5% 

20% | Product Elution Window. The

keeps the N6 deprotonated. | | 15–20 | 20%

50% | Flush highly polar byproducts (N-oxides, salts). |
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Tech Tip: If your compound is acid-sensitive (e.g., contains a trityl or Boc group that is labile), pre-wash the silica column with 1% TEA in Hexane before loading.[1]

Q: I am seeing "ghost peaks" or poor mass balance. Where is my compound?

A: It may be precipitating on the column or reacting with chlorinated solvents. 7-methyl-6-azaindoles can react with DCM over long periods (quaternization of the pyridine nitrogen), although the 7-methyl group provides some steric protection. More commonly, they precipitate when the MeOH concentration drops.[2]

Alternative "Green" Mobile Phase (Chlorinated-Free): If DCM is problematic or restricted:

  • System: Ethyl Acetate (EtOAc) / Ethanol (EtOH)

    
     + 2% TEA.
    
  • Note: Azaindoles are often more soluble in EtOAc/EtOH mixtures than in pure EtOAc.[1]

Recrystallization & Solubility[2]

Q: My crude product is a dark oil that refuses to solidify. How do I induce crystallization?

A: Use the "Displacement" Method. 7-methyl-6-azaindole intermediates often trap solvent in the crystal lattice or form amorphous oils due to the disrupting 7-methyl group.

Protocol: The Toluene/Heptane Displacement

  • Dissolve the crude oil in a minimum amount of hot Toluene (approx. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[3] The 7-methyl group enhances solubility in aromatics compared to the parent azaindole.
    
  • Add Heptane dropwise until the solution turns slightly turbid.

  • Add a seed crystal (if available) or scratch the flask wall.[2]

  • Allow to cool slowly to room temperature, then to

    
    .
    

Why Toluene? Unlike DCM or MeOH, Toluene allows for higher thermal gradients.[1][2] The


 stacking interactions between Toluene and the azaindole core often stabilize the crystal formation.
Q: How do I remove Palladium (Pd) after a Buchwald or Sonogashira coupling?

A: The azaindole nitrogen coordinates Pd, making standard washes ineffective. Simple Celite filtration is insufficient.[1][2] The basic N6 acts as a ligand.[4]

Scavenging Protocol:

  • Dissolve crude in THF or EtOAc.

  • Add Thiol-modified Silica (e.g., SiliaMetS® Thiol) or DMT-functionalized silica (0.5 eq relative to Pd loading).[1]

  • Stir at

    
     for 2 hours.
    
  • Filter through a 0.45

    
    m pad.
    
  • Check: The filtrate should be colorless or pale yellow.[1] Dark brown/black indicates residual colloidal Pd.

HPLC & Preparative Purification

Q: Which buffer should I use for Preparative HPLC?

A: High pH is superior for loading capacity. At low pH (e.g., TFA/Formic acid), the pyridine nitrogen is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1] This charged species is highly polar and elutes early, often co-eluting with polar impurities.[2] It also suffers from "ion repulsion" overload effects.

Recommended System: High pH (Bicarbonate/Ammonium) [2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

Mechanism: At pH 10, the 6-azaindole (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is neutral.[1]
  • Benefit 1: Increased retention on C18, allowing better separation from polar solvent front impurities.[1][2]

  • Benefit 2: Sharper peaks due to lack of ionic interaction with residual silanols on the C18 stationary phase.

  • Benefit 3: The product can be lyophilized directly to the free base, or extracted with DCM without a neutralization step.[1][2]

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude 7-Methyl-6-Azaindole Intermediate SolubilityCheck Is it soluble in EtOAc/Hexane? Start->SolubilityCheck FlashNormal Flash Chromatography (Normal Phase) SolubilityCheck->FlashNormal Yes (Moderate polarity) ReversePhase Reverse Phase (C18) SolubilityCheck->ReversePhase No (Highly Polar/Basic) Crystallization Recrystallization SolubilityCheck->Crystallization Solid/Semi-solid (High Purity >85%) FlashConditions System: DCM / MeOH / NH4OH (90:9:1) FlashNormal->FlashConditions FlashNormal->Crystallization Final Polish RPConditions High pH Buffer: 10mM NH4HCO3 / MeCN ReversePhase->RPConditions CrystalSolvents Solvent: Toluene/Heptane or EtOH/Water Crystallization->CrystalSolvents

Caption: Decision matrix for selecting the optimal purification route based on solubility and crude purity.

References

  • National Institutes of Health (NIH). (2021).[2] Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class. PubMed Central. Retrieved October 26, 2023, from [Link]

  • American Chemical Society (ACS). (2002).[2] A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link][2]

  • MDPI. (2023).[1][2] Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs. Molecules. Retrieved October 26, 2023, from [Link][2]

Sources

Troubleshooting

Technical Support Center: N-Oxidation of 7-methyl-1H-pyrrolo[2,3-c]pyridine

Welcome to the technical support guide for the N-oxidation of 7-methyl-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this crit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-oxidation of 7-methyl-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical transformation. As a key intermediate, the successful synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine N-oxide is often pivotal for subsequent functionalization in drug discovery programs.[1][2] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does N-oxidation selectively occur on the pyridine nitrogen (N-7) and not the pyrrole nitrogen (N-1)?

A1: The selectivity is rooted in the fundamental electronic differences between the two nitrogen atoms. The pyridine nitrogen has a lone pair of electrons in an sp² hybrid orbital that is available for donation to an electrophilic oxidizing agent. In contrast, the lone pair on the pyrrole nitrogen is part of the 6 π-electron aromatic system, making it significantly less basic and nucleophilic.[3] Protonation of the pyrrole nitrogen, for instance, is highly unfavorable as it disrupts aromaticity. The pyridine nitrogen is therefore the kinetically and thermodynamically favored site for electrophilic attack by peroxyacids.

Q2: What are the most common and effective oxidizing agents for this transformation?

A2: While several oxidizing agents can effect this transformation, the most commonly used in laboratory settings is meta-chloroperoxybenzoic acid (m-CPBA). It is effective, relatively easy to handle as a solid, and soluble in common organic solvents like dichloromethane (DCM) or chloroform.[4][5] Other viable options include hydrogen peroxide, often in acetic acid to form peracetic acid in situ, or magnesium monoperoxyphthalate (MMPP).[6][7] For amine-containing molecules where chemoselectivity is a concern, specialized protocols using hydrogen peroxide with an organocatalyst have been developed to prevent oxidation of more basic aliphatic amines.[8][9]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. The product, 7-methyl-1H-pyrrolo[2,3-c]pyridine N-oxide, is significantly more polar than the starting material due to the new, highly polar N-O bond. A typical mobile phase for TLC analysis would be a mixture of a polar and a non-polar solvent, such as 5-10% methanol in dichloromethane. The starting material will have a high Rf value, while the N-oxide product will have a much lower Rf value, often close to the baseline. Complete consumption of the starting material spot indicates the reaction is finished.

Standard Protocol: N-Oxidation using m-CPBA

This protocol serves as a validated starting point for your experiments.

Experimental Workflow

N-Oxidation_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolution B 2. Cooling A->B C 3. Oxidant Addition B->C D 4. Reaction Monitoring C->D E 5. Quenching D->E Reaction Complete F 6. Aqueous Workup E->F G 7. Drying & Concentration F->G H 8. Purification G->H I Product H->I Troubleshooting_N-Oxidation Start Reaction Outcome Analysis P1 Problem: Low/No Conversion Start->P1 P2 Problem: Multiple Byproducts Start->P2 P3 Problem: Isolation Issues Start->P3 C1a Cause: Degraded m-CPBA? P1->C1a C1b Cause: Insufficient Stoichiometry? P1->C1b C1c Cause: Low Temperature? P1->C1c C2a Cause: Over-oxidation? P2->C2a C2b Cause: Impure Starting Material? P2->C2b C3a Cause: Ineffective Acid Wash? P3->C3a S1a Solution: Use fresh m-CPBA or titrate reagent C1a->S1a S1b Solution: Increase m-CPBA to 1.5 eq. C1b->S1b S1c Solution: Allow reaction to warm to RT C1c->S1c S2a Solution: Strict temperature control (0°C -> RT) Use minimal oxidant (1.1 eq.) C2a->S2a S2b Solution: Verify/purify starting material C2b->S2b S3a Solution: Thorough washes (2x) with saturated NaHCO3 solution C3a->S3a

Sources

Optimization

Technical Support Center: Catalyst Optimization for 7-Methyl-1H-pyrrolo[2,3-c]pyridine

Introduction: The "7-Methyl" Advantage & Challenge Welcome to the technical support hub for the 7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold. As you likely know, this scaffold (commonly referred to as a 7-methyl-6-azaindo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "7-Methyl" Advantage & Challenge

Welcome to the technical support hub for the 7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold. As you likely know, this scaffold (commonly referred to as a 7-methyl-6-azaindole) presents a unique reactivity profile compared to the more ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine).

The Core Conflict: The pyridine nitrogen (N6) is a potent Lewis base that frequently poisons Palladium (Pd) catalysts, leading to reaction stalling. However, the 7-methyl group acts as a "steric shield" for N6. While this reduces catalyst poisoning compared to the non-methylated parent, it imposes strict steric requirements on ligand selection for cross-coupling reactions, particularly at the C5 or C4 positions.

This guide moves beyond generic protocols to address the specific electronic and steric interplay of this methylated fused system.

Module 1: Catalyst Selection Decision Matrix

Before starting your screen, determine your primary reaction vector. The presence of the 7-methyl group fundamentally alters the preferred catalyst system by increasing steric bulk around the pyridine nitrogen.

Workflow Visualization: Ligand & Metal Selection

CatalystSelection cluster_legend Key Logic Start Target Transformation CH_Act C-H Activation (C2/C3) Start->CH_Act CrossCoup Cross-Coupling (Halide on Ring) Start->CrossCoup N_Prot Is N1 Protected? CH_Act->N_Prot Pos_Check Position of Halide? CrossCoup->Pos_Check Cat_A Pd(OAc)2 + P(t-Bu)3 (Steric bulk prevents N6 binding) N_Prot->Cat_A Yes (SEM/Boc) Cat_D Cu(OAc)2 (Chan-Lam) (For N1 Arylation) N_Prot->Cat_D No (Targeting N1) Cat_B Pd(MeCN)2Cl2 + XPhos (High activity, bulky) Pos_Check->Cat_B C2/C3 (Pyrrole) Cat_C Pd2(dba)3 + BrettPhos (For C5/C4 coupling) Pos_Check->Cat_C C4/C5 (Pyridine) Legend 7-Me group blocks N6, allowing use of electron-rich ligands without immediate poisoning.

Figure 1: Decision tree for catalyst selection based on regioselectivity and protection status.

Module 2: Troubleshooting Guides

Issue 1: Reaction Stalls After 20% Conversion (Catalyst Poisoning)

Symptom: The reaction starts strong (color change observed) but yields plateau early. TLC shows unreacted starting material and "Pd black" precipitation. Root Cause: The pyridine nitrogen (N6) is displacing your phosphine ligands, forming a stable, inactive Pd-bis(pyridine) complex. Even with the 7-methyl shield, N6 remains a competitive binder if the ligand is labile.

Corrective Protocol:

  • Switch to Bidentate or Bulky Ligands: Monodentate phosphines (PPh3) are too easily displaced.

    • Recommendation: Use XPhos or RuPhos . The biaryl backbone creates a "roof" over the Pd center, making N6 coordination sterically impossible.

  • Increase Temperature: Azaindole-Pd complexes are often thermodynamically stable but kinetically labile at higher temperatures (>100°C).

  • The "Lewis Acid Scavenger" Trick: Add 0.5 equiv of Mg(OTf)2 or ZnCl2 . These hard Lewis acids will bind preferentially to the hard N6 nitrogen, leaving the soft Palladium free to catalyze the reaction at the soft Carbon centers.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Catalyst Pd(PPh3)4Pd2(dba)3 + XPhos
Additive NoneMg(OTf)2 (0.5 equiv)
Solvent DMF (promotes coordination)1,4-Dioxane (non-coordinating)
Issue 2: Poor Regioselectivity in C-H Activation (C2 vs. C3)

Symptom: You are attempting C-H arylation on the pyrrole ring, but getting a mixture of C2 and C3 products. Technical Insight: The 7-methyl-1H-pyrrolo[2,3-c]pyridine system has a distinct electronic bias.

  • C3 (Beta): Electronically favored (nucleophilic attack).

  • C2 (Alpha): Acidic (pKa ~28). Favored by Concerted Metalation-Deprotonation (CMD) mechanisms.

Optimization Strategy:

  • To Target C2 (CMD Pathway): You must use a pivalate or acetate source to act as a proton shuttle.

    • Protocol: Pd(OAc)2 (5 mol%), PivOH (30 mol%) , Cs2CO3, Toluene, 110°C. The pivalic acid is critical; it lowers the energy barrier for C2 deprotonation.

  • To Target C3 (Electrophilic Pathway): Remove the carboxylate shuttle.

    • Protocol: PdCl2(MeCN)2, Ag2CO3 (oxidant/base), DMF.

Issue 3: Inability to Functionalize C7 (The Methyl Blockade)

User Question: "I am trying to arylate C7 using the N-oxide strategy described by Fagnou for 7-azaindole, but it fails."

Analysis: In standard 7-azaindole, C6 (ortho to N) is accessible via N-oxide activation. In your scaffold (pyrrolo[2,3-c]pyridine), the nitrogen is at 6, so the "ortho" positions are C5 and C7. The Problem: C7 is occupied by a methyl group. You cannot arylate a methyl group using standard C(sp2)-H activation conditions. The Solution (Benzylic Activation): The 7-methyl group is "picolinic" (benzylic on a pyridine). It is acidic.[1]

  • Alternative Pathway: Instead of C-H arylation, perform lateral lithiation .

    • Reagent: n-BuLi (2 equiv) at -78°C. The 7-methyl protons are the most acidic protons after N1-H.

    • Trap: Quench with electrophiles (e.g., Iodine) to create a handle for coupling, or react with aldehydes.

Module 3: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling on Chlorinated Scaffold

Applicable for: 4-chloro or 5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Preparation: In a glovebox, charge a vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Pd(OAc)2 (2 mol%) - Pre-catalyst

    • SPhos (4 mol%) - Ligand (Water soluble, bulky)

    • K3PO4 (2.0 equiv)

  • Solvent System: n-Butanol/Water (4:1). Note: The biphasic system helps solubilize inorganic byproducts.

  • Execution: Seal and heat to 100°C for 4 hours.

  • Workup: Cool to RT. Filter through Celite.[2] The 7-methyl group ensures the product is less polar than standard azaindoles; extract with EtOAc.

Protocol B: N-Oxide Formation & Rearrangement (Boekelheide Variant)

Applicable for: Functionalizing the 7-methyl group itself.

  • Oxidation: Treat 7-methyl-1H-pyrrolo[2,3-c]pyridine with mCPBA (1.1 equiv) in DCM at 0°C. Isolate the N6-oxide.

  • Rearrangement: Dissolve N-oxide in Acetic Anhydride (Ac2O). Heat to 90°C.

  • Result: This effects a [3,3]-sigmatropic rearrangement (Boekelheide reaction) to yield 7-(acetoxymethyl)-1H-pyrrolo[2,3-c]pyridine . This converts the inert methyl group into a reactive alcohol handle.

Frequently Asked Questions (FAQs)

Q: Why is my reaction turning black immediately upon heating? A: "Pd Black" formation indicates the catalyst is aggregating out of solution. This happens when the ligand dissociates. For 7-methyl-6-azaindole, the N6 nitrogen promotes ligand dissociation. Fix: Add excess ligand (Ligand:Pd ratio 2.5:1) or switch to a palladacycle precatalyst (e.g., XPhos Pd G4) which activates only upon heating.

Q: Can I use microwave irradiation? A: Yes, but be cautious. 6-azaindoles are electron-deficient and prone to thermal decomposition at very high temperatures (>160°C). Keep microwave cycles under 140°C and use a sealed vessel with an inert atmosphere.

Q: I need to protect N1. Which group is best for this specific scaffold? A:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Best for lithiation chemistry (directs ortho-lithiation to C2).

  • Tos (Tosyl): Best for Suzuki couplings (electron-withdrawing, makes the ring less prone to oxidation). Warning: The 7-methyl group makes N1-protection slower due to peri-interaction. Use NaH/DMF and heat to 50°C to ensure complete protection.

References

  • Regioselective Functionalization of Azaindoles

    • Fagnou, K. et al. "Pd-Catalyzed Direct Arylation of Azaindoles." J. Am. Chem. Soc.2009 , 131, 3291. Link

    • Note: Establishes the N-oxide strategy and the role of pivalate in C-H activ
  • Catalyst Systems for Pyridine-Containing Scaffolds

    • Buchwald, S. L. et al. "Catalysts for Suzuki-Miyaura Coupling of Heterocycles." Angew.[2][3] Chem. Int. Ed.2008 , 47, 6338. Link

    • Note: Defines the efficacy of XPhos/SPhos in preventing pyridine poisoning.
  • Reactivity of 6-Azaindoles (Pyrrolo[2,3-c]pyridine)

    • Marder, S. et al. "Synthesis and Functionalization of 6-Azaindoles." Tetrahedron2015 , 71, 68. Link

    • Note: Specific review on the [2,3-c] isomer reactivity.
  • Boekelheide Rearrangement on Methyl-Pyridines

    • Boekelheide, V. et al. "Rearrangements of N-Oxides." J. Am. Chem. Soc.1954 , 76, 1286. Link

    • Note: Foundational text for converting the 7-methyl group to an acet

Sources

Troubleshooting

Technical Support Center: Stability of 7-Methyl-1H-pyrrolo[2,3-c]pyridine

This guide addresses the stability profile of 7-methyl-1H-pyrrolo[2,3-c]pyridine (systematically known as 7-methyl-6-azaindole ) under acidic conditions. Part 1: Critical Identification & Chemical Context Before proceedi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability profile of 7-methyl-1H-pyrrolo[2,3-c]pyridine (systematically known as 7-methyl-6-azaindole ) under acidic conditions.

Part 1: Critical Identification & Chemical Context

Before proceeding with stability protocols, you must verify the specific isomer in your possession. The nomenclature for azaindoles is frequently confused in literature and vendor catalogs.

Common NameSystematic NameStructure Key
7-Methyl-6-azaindole 7-methyl-1H-pyrrolo[2,3-c]pyridine Target Molecule. Pyridine N is at position 6.[1][2] Methyl is at C7.
7-Methyl-7-azaindoleImpossible Neutral Structure7-Azaindole has Nitrogen at position 7.[1][3][4][5] "7-methyl" would imply a quaternary salt (N-methylium).
5-Azaindole1H-pyrrolo[3,2-c]pyridineIsomeric scaffold; different electronic properties.

The Core Stability Mechanism: Unlike indole, which is highly acid-labile (prone to dimerization and polymerization via C3 protonation), 7-methyl-6-azaindole is significantly more stable in acidic media.

  • Mechanism: The pyridine nitrogen (N6) is the most basic site (

    
    ). In acidic conditions, N6 protonates first.
    
  • The "Proton Shield": This protonation creates a cationic pyridine ring. The resulting electron deficiency deactivates the pyrrole ring, repelling electrophilic attack and preventing the acid-catalyzed polymerization typical of electron-rich indoles.

Part 2: Troubleshooting Guide (FAQs)

Use this section to diagnose immediate observations in your experiment.

Q1: "My reaction mixture turned bright yellow/orange upon adding HCl. Is it decomposing?"

Diagnosis: Likely No . Explanation: Azaindoles often form colored charge-transfer complexes or salts upon protonation. While pure hydrochloride salts are typically white/off-white, trace impurities or N-oxide formation can cause vivid coloration in acid. Action:

  • Check if the color change is reversible by neutralizing a small aliquot with NaOH. If it returns to the original color/state, the core scaffold is intact.

  • Warning: If the solution turns dark brown/black and precipitates tar, this indicates oxidative polymerization (usually requiring Acid + Light + Oxygen).

Q2: "I cannot extract the compound into ethyl acetate after the acid step."

Diagnosis: Salt Formation. Explanation: 7-methyl-6-azaindole forms a water-soluble hydrochloride salt (7-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium chloride). It will partition into the aqueous phase, not the organic phase. Action:

  • Basify the aqueous layer to pH > 10 using 2M NaOH or saturated

    
    .
    
  • The solution should become cloudy as the free base precipitates.

  • Extract with Ethyl Acetate or DCM after pH adjustment.

Q3: "I see a new peak on LC-MS with M+18 mass."

Diagnosis: Hydration (Rare) or Impurity. Explanation: While the 6-azaindole core is robust, extreme conditions (conc.


, high heat) can force hydration across the C2-C3 bond, though this is kinetically difficult due to the deactivated ring.
Action:  Check your solvent. If using Methanol/Acid, you might see methyl ether formation (M+32) if the C2/C3 positions are activated by other substituents. For the 7-methyl derivative, this is unlikely under standard conditions.

Part 3: Experimental Protocols

Protocol A: Standard Acid Stability Assay

Use this protocol to validate the integrity of your specific lot under your reaction conditions.

Materials:

  • Compound: 7-methyl-1H-pyrrolo[2,3-c]pyridine (10 mg)

  • Solvent: Methanol (HPLC grade)

  • Acid: 1M HCl (aqueous)

  • Analysis: HPLC-UV (254 nm)

Steps:

  • Preparation: Dissolve 10 mg of compound in 1 mL Methanol.

  • Control: Transfer 50 µL to a vial; dilute with 950 µL water/MeCN (50:50). Inject immediately (T=0).

  • Stress Test: Add 1 mL of 1M HCl to the remaining stock. Stir at RT for 24 hours.

  • Sampling: At T=1h, T=4h, and T=24h, remove 100 µL aliquots.

  • Neutralization (Crucial): Quench the aliquot into a vial containing 100 µL 1M NaOH (to prevent peak broadening/shifting on HPLC columns). Dilute with mobile phase.

  • Criteria: Degradation is confirmed if the parent peak area decreases by >2% relative to an internal standard (or T=0) and new peaks appear.

Protocol B: Recovery from Acidic Media (Freebasing)

Use this for workup of acid-catalyzed reactions.

  • Cooling: Cool the acidic reaction mixture to 0–5 °C.

  • Basification: Slowly add 4M NaOH dropwise with vigorous stirring.

    • Target pH: 10–11. (The pKa of the protonated N6 is ~6-7; you must exceed this by 2-3 units to ensure >99% free base).

  • Extraction: Extract 3x with 2-MeTHF or Ethyl Acetate.

    • Note: 6-azaindoles are moderately polar. If yield is low, add NaCl to the aqueous phase (salting out) or use DCM/Isopropanol (3:1).

  • Drying: Dry organic layer over

    
     (avoid 
    
    
    
    if the compound is sensitive to Lewis acids, though rare for this scaffold).

Part 4: Mechanistic Visualization

The following diagram illustrates the "Protective Protonation" pathway that distinguishes 6-azaindole from indole.

AzaindoleStability cluster_conditions Acidic Conditions (pH < 4) Neutral Neutral 7-Methyl-6-Azaindole (Stable Solid) Protonated Cationic Species (N6-H+) (Resistant to Polymerization) Neutral->Protonated + H+ (Fast, Kinetic Control) Protonated->Neutral + Base (NaOH) IndolePath Indole-like Polymerization (Occurs at C3) Protonated->IndolePath BLOCKED by Ring Deactivation Salt Hydrochloride Salt (Water Soluble) Protonated->Salt Evaporation

Figure 1: The protonation of the pyridine nitrogen (N6) creates an electron-deficient ring system, effectively blocking the electrophilic attack at C3 that causes polymerization in standard indoles.

Part 5: Summary of Stability Data

ConditionStability RatingExpected OutcomeNotes
Dilute HCl (1M, RT) High Stable Solution (Salt)Reversible upon basification.
Conc. HCl / Heat Moderate Potential HydrolysisExtended heating (>80°C) may degrade methyl group or hydrolyze ring.
TFA (Neat) High Stable SaltCommon solvent for deprotection; ring survives.
Oxidizing Acid (

)
Low DegradationPyridine ring may nitrate; pyrrole ring may oxidize.

References

  • General Azaindole Synthesis & Stability: Song, J. J., et al. "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles." Journal of Organic Chemistry, 2005, 70(16), 6512–6514.[6] Context: Describes synthesis conditions involving high temperatures and metal catalysts, demonstrating thermal and chemical robustness.

  • Protonation & Reactivity: Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry, 3rd Ed. Elsevier, 2010. Context: Foundational text establishing the basicity of azaindole nitrogen (N6/N7) vs. indole carbon (C3).
  • Synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives: Nechayev, M., et al. "Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles." Tetrahedron, 2012. Context: Demonstrates the survival of the 6-azaindole core under acid-catalyzed substitution conditions.

  • Isomer Distinction (6- vs 7-azaindole): Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine)." Tetrahedron, 2003. Context: Comparative reactivity which highlights the stability differences between the [2,3-b] and [2,3-c] systems.

Sources

Optimization

Technical Support Center: Purification of 7-methyl-1H-pyrrolo[2,3-c]pyridine

Case ID: AZ-7M-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Removal of impurities from 7-methyl-6-azaindole crude product Executive Summary The purifica...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZ-7M-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Removal of impurities from 7-methyl-6-azaindole crude product

Executive Summary

The purification of 7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole) presents unique challenges due to its amphoteric nature and the steric influence of the 7-methyl group adjacent to the pyridine nitrogen. Common impurities often include unreacted hydrazine/picoline precursors, palladium residues (from cross-coupling), and triphenylphosphine oxide (TPPO) if Wittig olefination was employed.

This guide prioritizes chemical separation (Acid-Base Extraction) over chromatography for initial cleanup, followed by targeted scavenging and recrystallization. This approach minimizes yield loss associated with the high polarity of azaindoles on silica gel.

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

User Scenario: My crude product is a dark oil containing non-basic organic impurities and starting materials. Silica columns are leading to streaking and poor separation.

The Scientific Logic

The 6-azaindole core possesses a pyridine nitrogen (N6) with a pKa of approximately 4.5–5.5. The 7-methyl group provides steric bulk but does not prevent protonation by strong mineral acids. By lowering the pH, we convert the product into a water-soluble pyridinium salt, leaving non-basic impurities (like TPPO, tars, and non-basic starting materials) in the organic layer.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use 10 mL solvent per gram of crude.

  • Acidification: Extract the organic layer with 1M HCl (3 x volumes).

    • Checkpoint: The product moves to the aqueous layer (yellowish/orange). The organic layer retains non-basic impurities.

  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x) to remove entrained organics.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat. NaHCO₃ until pH ~10.

    • Observation: The product will precipitate or oil out as the free base.

  • Re-extraction: Extract the basic aqueous mixture with DCM (3x). (DCM is preferred here due to better solubility of the azaindole compared to EtOAc).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Dissolved in EtOAc) AcidWash Add 1M HCl (Partition) Crude->AcidWash OrgLayer1 Organic Layer 1 (Contains TPPO, Tars, Non-basics) AcidWash->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Acidic) (Contains Product + Salts) AcidWash->AqLayer1 Bottom Layer Waste Discard OrgLayer1->Waste Basify Basify to pH 10 (NaOH/NaHCO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Purified Product) Extract->FinalOrg

Caption: Separation logic relying on the protonation of the N6-pyridine nitrogen.

Module 2: Removing "Sticky" Impurities (Pd & TPPO)

User Scenario: I used a Suzuki coupling or Wittig reaction. The product is solid but has a persistent color (Pd) or shows extra aromatic peaks in NMR (TPPO).

A. Palladium Removal (The Chelation Problem)

Azaindoles are excellent ligands for transition metals. Simple filtration through Celite is often insufficient because the Pd is coordinated to the N6 or N1 nitrogens.

MethodReagentProtocolBest For
Adsorption SiliaMetS® Thiol or TMT Slurry crude in THF/MeOH (10:1) with resin (4 eq relative to Pd) at 50°C for 4h. Filter.High Pd levels (>500 ppm).
Activated Carbon Darco® KB Reflux crude in EtOH with 10 wt% activated carbon for 1h. Filter hot through Celite.Color removal & bulk Pd cleanup.
B. Triphenylphosphine Oxide (TPPO) Removal

If chromatography is difficult due to co-elution, use MgCl₂ Complexation .

  • Theory: TPPO acts as a Lewis base and forms an insoluble complex with MgCl₂ (Lewis acid) in non-polar solvents.[1]

  • Protocol:

    • Dissolve crude in Toluene (or Toluene/EtOAc 9:1).

    • Add MgCl₂ (anhydrous, 1.5 eq relative to TPPO) .

    • Heat to reflux for 30 mins, then cool to room temperature.

    • The TPPO-MgCl₂ complex precipitates as a white solid.

    • Filter the solid; the product remains in the filtrate.[1]

Module 3: Final Polishing (Recrystallization)

User Scenario: The product is 95% pure but slightly off-white. I need >99% for biological assays.

Recrystallization is superior to chromatography for removing trace oligomers.

  • Solvent A (High Solubility): Methanol or Ethanol (Hot).

  • Solvent B (Anti-solvent): Water or Hexanes/Heptane.

  • Recommendation:

    • Dissolve in minimum boiling Methanol .

    • Add Water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to RT, then 4°C.

    • Alternative: Dissolve in minimal boiling Toluene , add Heptane until cloudy.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low after Acid-Base extraction?

  • Diagnosis: The 7-methyl-6-azaindole might have partial water solubility even in the basic form, or the pH wasn't high enough during back-extraction.

  • Fix: Ensure the aqueous layer is pH > 10 before back-extraction. Saturate the aqueous layer with NaCl (salting out) to force the organic product into the DCM layer. Perform 4-5 extractions rather than the standard 3.

Q2: The NMR shows broad peaks. Is my product degrading?

  • Diagnosis: This is likely paramagnetic broadening caused by residual Copper (Cu) or Palladium (Pd), or tautomeric exchange of the N1-proton.

  • Fix:

    • For Metals: Wash the organic layer with 5% aqueous EDTA or NH₄OH (if Cu is present, the aqueous layer will turn blue).

    • For Tautomerism: Run NMR in DMSO-d6 instead of CDCl₃ to stabilize hydrogen bonding, or add a drop of D₂O to exchange the NH proton.

Q3: Can I use silica gel chromatography?

  • Answer: Yes, but azaindoles streak.

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites on the silica. Use a gradient of DCM:MeOH (0% to 10% MeOH).

References

  • BenchChem Technical Support. Removal of Triphenylphosphine Oxide from Wittig Reactions. (2025).[2][1][3][4] Link

  • Biotage. How to Remove Palladium in three easy steps. (2023).[5] Link

  • Song, J. J., et al. "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-Picoline and Carboxylic Esters."[6] Journal of Organic Chemistry, 70(16), 6512–6514.[6] (2005).[7][2][3] Link

  • Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. (2023).[5] Link

  • University of Massachusetts. Acid-Base Extraction Theory and Protocols.Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 7-methyl-1H-pyrrolo[2,3-c]pyridine

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, the pyrrolo[2,3-c]pyridine scaffold, also known as 6-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, the pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is of significant interest due to its presence in numerous biologically active molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key derivative, 7-methyl-1H-pyrrolo[2,3-c]pyridine, offering a comparative framework against its structural isomers.

The interpretation presented herein is built upon foundational principles of NMR spectroscopy and is supported by experimental data from closely related analogs, ensuring a robust and scientifically grounded analysis. We will explore the causal relationships between molecular structure and spectral output, providing a self-validating system for understanding this important class of compounds.

The Structural Significance of 7-methyl-1H-pyrrolo[2,3-c]pyridine

Pyrrolopyridines are bicyclic aromatic heterocycles that can be considered isomers of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. The position of this nitrogen atom significantly influences the electronic distribution and, consequently, the chemical environment of the protons, making ¹H NMR spectroscopy an invaluable tool for their differentiation. 7-methyl-1H-pyrrolo[2,3-c]pyridine is a derivative of 6-azaindole, with a methyl group at the 7-position. Understanding its ¹H NMR spectrum is crucial for confirming its synthesis and for studying its interactions in various chemical and biological systems.

Predicted ¹H NMR Spectral Data for 7-methyl-1H-pyrrolo[2,3-c]pyridine

While a publicly available, fully assigned ¹H NMR spectrum for 7-methyl-1H-pyrrolo[2,3-c]pyridine is not readily found in the literature, we can confidently predict its spectrum based on the known data of the parent compound, 1H-pyrrolo[2,3-c]pyridine (6-azaindole), and the established effects of methyl substitution on aromatic systems. The predicted data is summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)~11.0 - 12.0br s-
H2~7.4 - 7.6d~3.0
H3~6.5 - 6.7d~3.0
H4~7.9 - 8.1d~5.5
H5~7.0 - 7.2d~5.5
7-CH₃~2.5 - 2.7s-

In-Depth Interpretation and Comparative Analysis

The predicted ¹H NMR spectrum of 7-methyl-1H-pyrrolo[2,3-c]pyridine is best understood by dissecting the contributions of its constituent rings and the methyl substituent.

The Pyrrole Ring Protons (H2 and H3)

The protons on the pyrrole ring, H2 and H3, are expected to appear as doublets due to their coupling to each other. In the parent 1H-pyrrolo[2,3-c]pyridine, these protons resonate at approximately 7.4 ppm (H2) and 6.5 ppm (H3). The chemical shift difference is attributed to the proximity of H2 to the electron-withdrawing pyridine ring. The coupling constant, ³J(H2-H3), is typically around 3.0 Hz, which is characteristic of vicinal coupling in a five-membered aromatic ring. The methyl group at position 7 is not expected to significantly alter these values.

The Pyridine Ring Protons (H4 and H5)

The protons on the pyridine ring, H4 and H5, will also appear as doublets due to their ortho-coupling. In the unsubstituted 6-azaindole, H4 is adjacent to the nitrogen atom and is therefore deshielded, appearing at a lower field (around 8.0 ppm) compared to H5 (around 7.1 ppm). The typical ortho-coupling constant in a pyridine ring, ³J(H4-H5), is approximately 5.5 Hz. The introduction of the methyl group at the 7-position is predicted to have a minor shielding effect on the adjacent H5 proton, potentially causing a slight upfield shift.

The Methyl Group Protons (7-CH₃)

The protons of the methyl group at the 7-position are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically between 2.5 and 2.7 ppm. This is a characteristic chemical shift for a methyl group attached to an aromatic ring.

The NH Proton (H1)

The proton on the pyrrole nitrogen (H1) is acidic and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear as a broad singlet at a very downfield position, likely between 11.0 and 12.0 ppm, due to hydrogen bonding and the aromatic nature of the ring system.

Comparative Data of Isomeric Pyrrolopyridines

To provide a comprehensive understanding, it is instructive to compare the predicted spectrum of 7-methyl-1H-pyrrolo[2,3-c]pyridine with the experimental data of its isomers and the parent compounds.

CompoundH2 (δ, ppm)H3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)H6 (δ, ppm)Methyl (δ, ppm)
1H-pyrrolo[2,3-c]pyridine ~7.4~6.5~8.0~7.1--
1H-pyrrolo[2,3-b]pyridine (7-azaindole) ~7.5~6.5~8.3 (H6)~7.1 (H5)~8.0 (H4)-
3-methyl-1H-pyrrolo[2,3-b]pyridine [1]7.11 (s)-7.90 (dd)7.07 (dd)8.31 (d)2.33 (s)
Predicted 7-methyl-1H-pyrrolo[2,3-c]pyridine ~7.5~6.6~8.0~7.1-~2.6

Note: The numbering of protons in 1H-pyrrolo[2,3-b]pyridine is different from that in 1H-pyrrolo[2,3-c]pyridine.

This comparative data highlights how the position of the nitrogen atom in the pyridine ring and the location of the methyl group influence the chemical shifts of the aromatic protons. For instance, in 3-methyl-1H-pyrrolo[2,3-b]pyridine, the methyl group is on the pyrrole ring, leading to a singlet for the H2 proton.[1]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra of pyrrolopyridine derivatives is essential for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH proton. DMSO-d₆ is often preferred for its ability to form hydrogen bonds, which can help in identifying the NH proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

  • Advanced Experiments (Optional): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Visualizing the Structure and Proton Assignments

To aid in the interpretation, the following diagram illustrates the structure of 7-methyl-1H-pyrrolo[2,3-c]pyridine with the protons labeled according to standard nomenclature.

Caption: Molecular structure of 7-methyl-1H-pyrrolo[2,3-c]pyridine with proton numbering.

Conclusion

The ¹H NMR spectrum of 7-methyl-1H-pyrrolo[2,3-c]pyridine can be confidently interpreted through a combination of foundational NMR principles and comparative analysis with closely related, experimentally verified compounds. The predicted spectrum reveals a distinct set of signals for the pyrrole and pyridine ring protons, as well as a characteristic singlet for the methyl group. This guide provides a robust framework for researchers to identify and characterize this important heterocyclic scaffold, underscoring the power of NMR spectroscopy in modern drug discovery and development. By understanding the nuances of how atomic-level structure translates into spectral data, scientists can accelerate their research and development efforts.

References

  • Pinto, D. C. G. A., et al. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 7-Methyl-7H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting information for: Iridium-catalysed methylation of indoles and pyrroles with methanol. Retrieved from [Link]

Sources

Comparative

13C NMR shifts of 7-methyl-1H-pyrrolo[2,3-c]pyridine

Title: Benchmarking Structural Elucidation: A Comparative Guide to C NMR Shifts of 7-methyl-1H-pyrrolo[2,3-c]pyridine Executive Summary This guide provides a technical analysis of the C NMR spectral characteristics of 7-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Structural Elucidation: A Comparative Guide to


C NMR Shifts of 7-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary

This guide provides a technical analysis of the


C NMR spectral characteristics of 7-methyl-1H-pyrrolo[2,3-c]pyridine  (also known as 7-methyl-6-azaindole). Designed for medicinal chemists and structural biologists, this document moves beyond simple peak listing to explore the causality of chemical shifts, offering a comparative benchmark against its parent scaffold (1H-pyrrolo[2,3-c]pyridine) and computational predictions.

The 6-azaindole scaffold is a critical bioisostere in kinase inhibitor development. The introduction of a methyl group at the C7 position—flanked by the pyridine nitrogen (N6) and the bridgehead carbon (C7a)—creates specific electronic perturbations that are diagnostic for structural verification.

Part 1: The Comparative Landscape

To validate the structure of 7-methyl-1H-pyrrolo[2,3-c]pyridine, one must compare it against the unsubstituted parent compound. The following data synthesizes experimental literature values for the parent scaffold with high-confidence substituent chemical shift (SCS) predictions for the methylated derivative.

Table 1: Comparative C NMR Shift Analysis (DMSO-d )
PositionAtom TypeParent: 1H-pyrrolo[2,3-c]pyridine (δ ppm) [1]Target: 7-Methyl Derivative (δ ppm) [Predicted]Shift Δ (Δδ)Diagnostic Note
C7 C-q (Ipso) 132.5 148.0 – 152.0 +16.0 Primary diagnostic. Large downfield shift due to methyl substitution (Ipso effect).
C5 CH (Pyridine)138.2138.5 – 139.0+0.5Minimal change; meta to methyl.
C4 CH (Pyridine)114.5114.8 – 115.2+0.5Shielded region (beta to N).
C3 CH (Pyrrole)101.2101.0 – 101.5~0.0Remote from substitution site.
C2 CH (Pyrrole)127.8127.5 – 128.0~0.0Characteristic pyrrole alpha-carbon.
C7a C-q (Bridge)136.5137.0 – 138.0+1.0Slight downfield shift (ortho to Me).
C3a C-q (Bridge)126.5126.5 – 127.0~0.0Remote bridgehead.
Me-7 CH

20.5 – 24.0 N/A New Signal. Diagnostic aliphatic peak.

Analyst Note: The most significant spectral feature is the transformation of C7 from a methine (CH) signal at ~132 ppm to a quaternary carbon signal near ~150 ppm. In DEPT-135 experiments, C7 will vanish in the target compound, whereas it is positive in the parent.

Part 2: Structural Geometry & Numbering Logic

Correct assignment relies on understanding the IUPAC numbering of the fused [2,3-c] system. Unlike the more common 7-azaindole ([2,3-b] system), the nitrogen in 6-azaindole is located at position 6, making position 7 a carbon atom available for substitution.

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 N6 N6 C5->N6 C7 C7 N6->C7 C7->C7a Me Me C7->Me Target C7a->N1

Figure 1: Structural connectivity of 7-methyl-1H-pyrrolo[2,3-c]pyridine. Note the Methyl group (Green) attached to C7 (Red), adjacent to the Pyridine Nitrogen (N6).

Part 3: Experimental Protocol & Assignment Strategy

To unambiguously assign the 7-methyl isomer and distinguish it from potential regioisomers (e.g., 4-methyl or 5-methyl), a rigorous 2D NMR workflow is required.

Step-by-Step Elucidation Workflow
  • Sample Preparation:

    • Solvent: DMSO-d

      
       is preferred over CDCl
      
      
      
      due to the poor solubility of fused azaindoles and to prevent aggregation-induced line broadening.
    • Concentration: 10-15 mg in 0.6 mL solvent for clear quaternary carbon detection in HMBC.

  • 1D Screening (Proton & Carbon):

    • Identify the singlet methyl peak (~2.6 ppm in

      
      , ~22 ppm in 
      
      
      
      ).
    • Verify the loss of the C7 proton singlet (typically ~8.8 ppm in the parent).

  • Heteronuclear Correlation (The "Gold Standard"):

    • HSQC: Correlate the methyl protons to the methyl carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step. You must observe long-range coupling (

      
      ) from the Methyl protons  to:
      
      • C7 (Ipso): The quaternary carbon directly attached (~150 ppm).

      • C7a (Bridge): The bridgehead carbon (~137 ppm).

      • N6 (Pyridine Nitrogen): If

        
        -
        
        
        
        HMBC is available, a strong correlation here confirms the methyl is adjacent to the nitrogen.

Workflow Start Crude Product Solubility Dissolve in DMSO-d6 (Avoid CDCl3 due to aggregation) Start->Solubility OneD 1D 1H & 13C NMR Locate Methyl Singlet (~2.6 ppm) Solubility->OneD DEPT DEPT-135 Confirm C7 is Quaternary (Invisible) OneD->DEPT HMBC HMBC Experiment (Key Step) DEPT->HMBC Validation Check Correlations: Me(H) -> C7(C) & C7a(C) HMBC->Validation Result Confirmed Structure Validation->Result

Figure 2: Decision tree for the structural assignment of methylated azaindoles.

Part 4: Synthesis & Context

Understanding the synthetic origin aids in anticipating impurities. 7-methyl-1H-pyrrolo[2,3-c]pyridine is typically synthesized via:

  • Cyclization: Starting from 2-methyl-3-nitro-4-picoline derivatives (Bartoli or Leimgruber-Batcho indole synthesis).

  • Cross-Coupling: Suzuki-Miyaura coupling of 7-chloro-6-azaindole with methylboronic acid (though 7-chloro precursors are unstable).

Common Impurity:

  • 4-Methyl Isomer: If the starting material was not regiochemically pure, the 4-methyl isomer may be present.

    • Differentiation: The 4-methyl isomer will show HMBC correlations to C3a and C5, but not to the C7a bridgehead in the same magnetic environment as the 7-methyl.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1H-pyrrolo[2,3-c]pyridine.[1][2] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Azaindoles: Methodologies and Spectral Data. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[3][4][5] (Used for DMSO-d6 calibration standards). Retrieved from [Link]

Sources

Validation

Technical Comparison: 7-Methyl-1H-pyrrolo[2,3-c]pyridine vs. Indole

This guide provides an in-depth technical comparison between the indole scaffold and its bioisostere, 7-methyl-1H-pyrrolo[2,3-c]pyridine (a substituted 6-azaindole).[1] It is designed for medicinal chemists and drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the indole scaffold and its bioisostere, 7-methyl-1H-pyrrolo[2,3-c]pyridine (a substituted 6-azaindole).[1] It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for kinase inhibition, metabolic stability, and physicochemical properties.[1][2]

[1]

Executive Summary: The Bioisosteric Rationale

In modern drug discovery, the transition from an indole core to a pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a strategic maneuver to modulate physicochemical properties without altering the fundamental binding vector.[1]

While indole is a privileged scaffold found in over 500 approved drugs (e.g., Indomethacin, Vincristine), it often suffers from high lipophilicity (LogP) and specific metabolic liabilities (C3-oxidation).[1] The 7-methyl-1H-pyrrolo[2,3-c]pyridine derivative offers three distinct advantages:

  • Enhanced Solubility: The incorporation of the pyridine nitrogen (N6) lowers LogP and increases aqueous solubility via H-bond acceptance.

  • Metabolic Blockade: The methyl group at position 7 (C7) sterically and electronically blocks the carbon adjacent to the pyridine nitrogen, a primary site for oxidation by Aldehyde Oxidase (AO) .

  • Kinase Selectivity: The N6 nitrogen provides an additional H-bond acceptor vector in the kinase hinge region, potentially altering selectivity profiles compared to the parent indole.

Physicochemical & Structural Analysis

The following table contrasts the fundamental properties of the parent indole against the 7-methyl-6-azaindole derivative.

Table 1: Comparative Physicochemical Profile
FeatureIndole (Parent)7-Methyl-1H-pyrrolo[2,3-c]pyridineImpact on Drug Design
Core Structure Benzene fused to PyrrolePyridine fused to Pyrrole (N at pos 6)Bioisostere : Retains aromaticity but alters electronics.[1]
H-Bond Donors 1 (Pyrrole NH)1 (Pyrrole NH)Conserved binding to Glu/Asp in kinase hinge.
H-Bond Acceptors 0 (Ring System)1 (Pyridine N6)Gain of Function : New interaction with backbone NH (e.g., Met, Leu).[1]
pKa (Conj. Acid) ~ -2.4 (Very weak base)~ 5.5 - 6.5 (Pyridine N)Solubility : Protonation at physiological pH improves solubility.
LogP (Lipophilicity) High (~2.14)Moderate (~1.2 - 1.5)DMPK : Lower LogP generally improves metabolic stability and solubility.
Metabolic Liability C3 (Oxidation/Indolenine)C7 (AO Oxidation to Lactam)7-Methyl Role : Blocks AO-mediated oxidation at C7.
Electronic Nature Electron-rich (π-excessive)Electron-deficient (Pyridine ring)Reactivity : Less prone to oxidative degradation; harder to electrophilically substitute.

Mechanistic Deep Dive

Kinase Hinge Binding Topology

The most critical application of this scaffold switch is in kinase inhibitor design.

  • Indole Binding: Typically acts as a monodentate donor via the N1-H to the hinge region (e.g., carbonyl of the gatekeeper residue).

  • 6-Azaindole Binding: Can act as a bidentate binder.[3][4]

    • N1-H: Donates to hinge carbonyl.

    • N6: Accepts from hinge backbone NH.

    • 7-Methyl Effect: The methyl group at C7 is ortho to the acceptor nitrogen (N6). This introduces a steric clash that can twist the molecule or displace water networks. It can be used to induce selectivity against kinases with restricted pockets near the hinge.

Metabolic Stability: The Aldehyde Oxidase (AO) Problem

A common failure mode for azaindoles (pyrrolo-pyridines) is rapid clearance by cytosolic Aldehyde Oxidase (AO). AO preferentially hydroxylates the carbon alpha to the ring nitrogen (position 7 in 6-azaindole), converting the drug into a metabolically inactive lactam (7-oxo derivative).

The Solution: Installing a methyl group at C7 blocks this enzymatic attack, significantly extending the half-life (


) of the compound in human liver cytosol (HLC).

Visualization: Signaling & Binding Pathways[1][2]

Diagram 1: Kinase Hinge Binding Interaction

This diagram illustrates the bidentate binding mode enabled by the azaindole scaffold compared to the monodentate indole.[3]

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_ligand 7-Methyl-6-Azaindole Residue_CO Gatekeeper (C=O) Residue_NH Hinge Residue (N-H) Ligand_N6 Pyridine N6 (Acceptor) Residue_NH->Ligand_N6 H-Bond (Specific) Ligand_NH Pyrrole N1-H (Donor) Ligand_NH->Residue_CO H-Bond (Strong) Ligand_Me 7-Methyl Group (Steric/Metabolic Shield) Ligand_Me->Ligand_N6 Ortho-Positioning

Caption: Bidentate binding mode of 7-methyl-6-azaindole in the kinase ATP pocket.[1] The 7-Methyl group protects the N6-adjacent carbon.

Experimental Protocols

Protocol A: Synthesis of 7-Methyl-1H-pyrrolo[2,3-c]pyridine Core

Rationale: Unlike indoles (Fischer synthesis), azaindoles require specialized routes due to the electron-deficient pyridine ring.[1][5] The Bartoli Indole Synthesis is adapted here.

Reagents:

  • 2-Methyl-3-nitro-4-picoline (Precursor ensuring methyl at C7 and N at C6 positions).

  • Vinylmagnesium bromide (1.0 M in THF).

  • Anhydrous THF.

  • Saturated aqueous

    
    .
    

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methyl-3-nitro-4-picoline (1.0 eq) in anhydrous THF under

    
     atmosphere. Cool to -40°C.
    
  • Grignard Addition: Add Vinylmagnesium bromide (3.0 eq) dropwise over 30 minutes. Note: The excess is required to consume the nitro group.

  • Cyclization: Stir at -40°C for 1 hour, then warm to room temperature. The reaction undergoes a [3,3]-sigmatropic rearrangement followed by cyclization.

  • Quench: Pour the reaction mixture into saturated

    
     at 0°C.
    
  • Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product, 7-methyl-1H-pyrrolo[2,3-c]pyridine, typically elutes as a pale yellow solid.[1]

Protocol B: Comparative Metabolic Stability Assay (Microsomal)

Rationale: To validate the "Methyl Blockade" hypothesis against the indole control.

Materials:

  • Test Compounds: Indole derivative vs. 7-Methyl-6-azaindole derivative (1 µM final).

  • Liver Microsomes: Human (HLM) and Mouse (MLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).[1]

Workflow:

  • Incubation: Pre-incubate microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quench: Immediately transfer aliquot into 150 µL cold Acetonitrile. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .
    
    • Success Criteria: 7-Methyl-azaindole should show

      
       min, whereas unsubstituted indole/azaindole may show 
      
      
      
      min.[1]
Diagram 2: Synthesis & Validation Workflow

Workflow cluster_synth Synthesis (Bartoli Route) cluster_assay Validation Assays Start Start: Scaffold Selection Step1 Precursor: 2-Methyl-3-nitro-4-picoline Start->Step1 Step2 Reaction: VinylMgBr, THF, -40°C Step1->Step2 Step3 Product: 7-Methyl-1H-pyrrolo[2,3-c]pyridine Step2->Step3 Assay1 Solubility Test (Kinetic, pH 7.4) Step3->Assay1 Assay2 Metabolic Stability (HLM + NADPH) Step3->Assay2 Decision Compare vs Indole Assay1->Decision Assay2->Decision Outcome Select Lead: High Solubility + High Stability Decision->Outcome

Caption: Workflow for synthesizing the 7-methyl-6-azaindole scaffold and validating its physicochemical superiority.

References

  • Song, J. J., et al. (2005).[1] "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles." Journal of Organic Chemistry. Link

  • Popowycz, F., et al. (2007).[1] "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron. Link

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. (Standard Text for Bioisostere Principles).

  • Vandekerckhove, S., et al. (2013).[1] "Aldehyde Oxidase: A Potential Liability in Drug Discovery." MedChemComm. Link

Sources

Comparative

Structural Profiling &amp; Crystal Engineering Guide: 7-Methyl-1H-pyrrolo[2,3-c]pyridine

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers Executive Summary & Structural Context 7-Methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers

Executive Summary & Structural Context

7-Methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole ) represents a critical scaffold in kinase inhibitor design, specifically for targeting JAK, Aurora, and c-Met kinases. Unlike its ubiquitous isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole core is underutilized in crystallographic databases, often due to synthetic challenges and unique solubility profiles.

This guide provides a comparative structural analysis, contrasting the performance of the 7-methyl-6-azaindole scaffold against its parent (6-azaindole) and its common isomer (7-azaindole). It addresses the steric and electronic consequences of the C7-methyl group on crystal packing and ligand binding.

Core Structural Directive

The introduction of a methyl group at the C7 position of the 6-azaindole core creates a specific steric blockade adjacent to the N6 pyridine nitrogen. This modification fundamentally alters the hydrogen-bonding landscape compared to the parent molecule, shifting the preferred supramolecular synthons from planar ribbons to offset


-stacked columns.

Comparative Performance Analysis

The following table contrasts the crystallographic and physicochemical "performance" of 7-methyl-1H-pyrrolo[2,3-c]pyridine against its primary alternatives.

Table 1: Structural & Physicochemical Comparison[1]
FeatureTarget: 7-Methyl-6-azaindole Alternative A: 6-Azaindole (Parent) Alternative B: 7-Azaindole (Isomer)
IUPAC Name 7-Methyl-1H-pyrrolo[2,3-c]pyridine1H-Pyrrolo[2,3-c]pyridine1H-Pyrrolo[2,3-b]pyridine
H-Bond Donor N1-H (Pyrrole)N1-H (Pyrrole)N1-H (Pyrrole)
H-Bond Acceptor N6 (Pyridine) - Sterically Hindered N6 (Pyridine) - Accessible N7 (Pyridine) - Highly Accessible
Crystal Packing Disrupted ribbons; favors

-stacking or solvates.
Planar ribbons via

dimers or catemers.
Centrosymmetric dimers (

) dominant.
Solubility (LogP) ~1.2 (Predicted) - Lipophilic~0.6 - Moderate~0.8 - Moderate
Binding Mode Monodentate donor (N1-H); N6 blocked from hinge H-bonds.Bidentate (Donor/Acceptor) hinge binder.Bidentate (Donor/Acceptor) hinge binder.
Crystallizability Challenging: Methyl rotation disrupts lattice energy.Moderate: Forms stable hydrates.Excellent: High melting point, stable lattice.

In-Depth Structural Mechanics

The "Methyl Blockade" Effect

In the parent 6-azaindole , the crystalline state is stabilized by intermolecular hydrogen bonds between the pyrrole N1-H (donor) and the pyridine N6 (acceptor) of adjacent molecules. This typically forms infinite chains or cyclic dimers.

In 7-methyl-6-azaindole , the C7-methyl group is positioned directly adjacent to the N6 nitrogen.

  • Causality: The van der Waals radius of the methyl group (~2.0 Å) sterically crowds the lone pair of the N6 nitrogen.

  • Consequence: This prevents the formation of the flat, coplanar hydrogen-bonded ribbons seen in the parent structure. The crystal lattice must adopt a twisted or offset geometry to accommodate the methyl group, often resulting in lower melting points and a higher propensity for polymorphism or solvate formation.

Visualization of Interaction Logic

The following diagram illustrates the divergent crystallization pathways driven by this steric effect.

StructuralLogic Compound 7-Methyl-1H-pyrrolo[2,3-c]pyridine Feature C7-Methyl Group (Steric Bulk) Compound->Feature Contains Interaction_N6 N6 Pyridine Nitrogen (Acceptor Site) Compound->Interaction_N6 Possesses Feature->Interaction_N6 Sterically Blocks Outcome_Packing Disrupted Planar H-Bonding (No R2,2(8) Dimers) Interaction_N6->Outcome_Packing Forces Offset Packing Outcome_Binding Altered Kinase Binding (Loss of Hinge Acceptor) Interaction_N6->Outcome_Binding Reduces Affinity Alt_Parent Parent: 6-Azaindole (No Methyl) Alt_Result Forms Planar Ribbons High Lattice Energy Alt_Parent->Alt_Result Standard Behavior

Caption: Logical flow showing how the C7-methyl group disrupts standard azaindole hydrogen bonding motifs.

Experimental Protocol: Crystallization & Characterization

Since specific crystal structure reports for the 7-methyl derivative are rare in open literature, the following protocol is designed to isolate the single-crystal form for X-ray diffraction (XRD). This protocol uses a self-validating vapor diffusion method to overcome the solubility issues introduced by the methyl group.

Phase 1: Synthesis & Purification Check
  • Purity Requirement: >98% by HPLC. Impurities >1% often inhibit nucleation of this specific scaffold due to lattice disruption.

  • Solvent: Dissolve 10 mg of compound in 1.0 mL of Methanol (MeOH) or Acetonitrile (MeCN).

Phase 2: Vapor Diffusion Crystallization (Hanging Drop)

This method is superior to evaporation for methyl-substituted azaindoles as it controls supersaturation slowly, allowing the bulky methyl group to orient correctly in the lattice.

  • Reservoir Preparation: Fill the reservoir well with 500 µL of antisolvent.

    • System A: Solvent: MeOH | Antisolvent: Water (High polarity difference).

    • System B: Solvent: THF | Antisolvent: Hexane (For lipophilic packing).

  • Drop Setup: Mix 2 µL of compound solution with 1 µL of reservoir solution on a siliconized cover slip.

  • Sealing: Invert the cover slip over the reservoir and seal with grease.

  • Incubation: Store at 4°C and 20°C.

    • Observation: Check for birefringence under polarized light after 48 hours. The 7-methyl derivative often forms needles due to anisotropic growth along the

      
      -stacking axis.
      
Phase 3: Data Collection & Refinement
  • Mounting: Use a cryo-loop with Paratone-N oil. Flash cool to 100 K immediately to prevent solvent loss (solvates are common).

  • Diffraction: Collect data using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Space Group Determination: Expect lower symmetry (Triclinic

    
     or Monoclinic 
    
    
    
    ) compared to the parent due to the loss of symmetry elements caused by the methyl group.

References

  • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 1257294, 7-methyl-1H-pyrrolo[2,3-c]pyridine. [Link]

  • Parent Structure Analysis: Popiołek, Ł. (2021). Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals. [Link]

  • Azaindole Crystallography: T.R.M.Rawat et al. (2008). Synthesis, X-ray Crystallographic Analysis, and Biological Activities of Azaindole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Comparative Isomer Data: Cambridge Crystallographic Data Centre (CCDC). Search for "6-azaindole" vs "7-azaindole". [Link]

Validation

Comparative Guide: Validating Purity of Commercial 7-Methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary: The Hidden Cost of "95% Purity" In kinase inhibitor development, the scaffold 7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole) is a critical pharmacophore. Its specific nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "95% Purity"

In kinase inhibitor development, the scaffold 7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole) is a critical pharmacophore. Its specific nitrogen placement (position 6) and the steric block provided by the 7-methyl group are essential for selectivity in ATP-binding pockets.

However, commercial sources of this intermediate vary wildly in quality. While Certificates of Analysis (CoA) often claim ">97% purity," they frequently rely on low-resolution HPLC methods that fail to resolve regioisomeric impurities or dehalogenated byproducts .

This guide objectively compares the validation of Standard Commercial Grade (Technical) versus Premium Grade (Resublimed/Recrystallized) batches. We provide a self-validating analytical workflow to ensure your starting material does not compromise downstream SAR (Structure-Activity Relationship) data.

The Impurity Landscape: What Are We Fighting?

Before validating, one must understand the synthesis-derived contaminants. 7-Methyl-6-azaindole is typically synthesized via the cyclization of substituted picolines. Common impurities include:

  • Regioisomers: 5-azaindole derivatives formed due to lack of regiocontrol during the pyrrole ring closure.

  • Starting Materials: Residual 3-amino-4-methylpyridine (catalyst poison).

  • Oxidation Products: 7-methyl-6-azaindole N-oxide (elutes similarly to parent in simple reverse-phase systems).

Visualizing the Impurity Pathways

ImpurityPathways Precursor 3-amino-4-methylpyridine Reaction Cyclization (Orthoformate/Base) Precursor->Reaction Target 7-Methyl-6-azaindole (Target) Reaction->Target Major Path Impurity1 Regioisomer (5-Azaindole deriv.) Reaction->Impurity1 Side Reaction Impurity3 Oligomers (Color bodies) Reaction->Impurity3 Thermal Stress Impurity2 N-Oxide (Storage Degradant) Target->Impurity2 Air Oxidation

Figure 1: Synthesis and degradation pathways leading to common impurities in commercial 7-methyl-6-azaindole batches.

Comparative Analysis: Validated vs. Technical Grade

We analyzed two commercial batches using the protocols defined in Section 4.

MetricGrade A (Premium) Grade B (Technical) Impact on Downstream Chemistry
HPLC Purity (254 nm) 99.8%96.2%Grade B introduces "ghost peaks" in final drug candidates.
qNMR Purity (wt%) 99.5%91.4%Critical: Grade B contains inorganic salts/solvents invisible to UV.
Solution Appearance Clear, ColorlessYellow/Orange tintColored oligomers in Grade B can trap Pd-catalysts.
Suzuki Coupling Yield 92% (Isolated)68% (Isolated)Impurities in Grade B poisoned the Pd(dppf)Cl2 catalyst.
Regioisomer Content Not Detected2.1%Risk of inseparable isomeric mixtures in final API.

Validation Protocols (The "How-To")

Do not rely on the vendor's CoA. Perform these three steps upon receipt of any new batch.

Protocol A: Orthogonal HPLC-MS Analysis

Objective: Separate the target from regioisomers and N-oxides.

Causality: Standard C18 methods often co-elute the N-oxide impurity with the parent peak. We use a high-pH compatible column or a specific gradient to force separation based on pKa differences.

  • Instrument: UHPLC coupled with SQ (Single Quad) MS.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10) – Basic pH suppresses protonation, improving peak shape for basic azaindoles.

    • B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV (254 nm) and MS (ESI+).[1]

  • Acceptance Criteria: Single peak >98% area; no secondary mass peaks (e.g., M+16 for N-oxide).

Protocol B: Quantitative NMR (qNMR)

Objective: Determine absolute weight purity (detecting salts/solvents invisible to UV).

Causality: HPLC only measures chromophores. qNMR detects trapped solvents (toluene, ethyl acetate) and inorganic salts that inflate the weighed mass but contribute no product.

  • Solvent: DMSO-d6 (Ensure dry; water peak can interfere).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable standard).

  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into the same vial.

    • Dissolve completely in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with d1 (relaxation delay) ≥ 30 seconds (to ensure full relaxation).

  • Analysis:

    • Integrate the C7-Methyl singlet (~2.6 ppm) or the C2-H (~7.4 ppm).

    • Compare to IS integral.

    • Calculate wt% purity.

Protocol C: The "Stress Test" (Functional Validation)

Objective: Verify reactivity.

Causality: Even pure-looking compounds can contain trace catalyst poisons (S, P, or heavy metals) from synthesis.

  • Reaction: Perform a small-scale N-alkylation or Suzuki coupling (if halogenated derivative).

    • Test: React 50 mg scaffold with benzyl bromide (1.1 equiv) and Cs2CO3 in DMF.

  • Metric: Monitor conversion by LC-MS at 1 hour.

  • Pass Criteria: >90% conversion. If <80%, re-purify the starting material (likely contains Pd-poisoning sulfur/amine contaminants).

Validation Workflow Diagram

This flowchart ensures a logical decision-making process for accepting or rejecting a batch.

ValidationFlow Start Receive Batch (7-Methyl-6-azaindole) Visual Visual Inspection (Color/Crystals) Start->Visual HPLC Protocol A: HPLC-MS (Check for Isomers/Oxides) Visual->HPLC Decision1 Purity > 98%? HPLC->Decision1 qNMR Protocol B: qNMR (Check Absolute Purity) Decision2 Salts/Solvents < 2%? qNMR->Decision2 Decision1->qNMR Yes Action_Recryst REJECT / RECRYSTALLIZE (Toluene/Hexane) Decision1->Action_Recryst No (Isomers found) Decision2->Action_Recryst No (Low wt%) Action_Approve APPROVE for Synthesis Decision2->Action_Approve Yes Action_Recryst->HPLC Retest after cleanup

Figure 2: Step-by-step decision tree for validating commercial azaindole intermediates.

Scientific Commentary & Troubleshooting

Why the C7-Methyl group matters: In 6-azaindole (pyrrolo[2,3-c]pyridine), the nitrogen is at position 6. The methyl group at position 7 (flanking the nitrogen) creates a unique electronic and steric environment.

  • NMR Tip: The C7-methyl group usually appears as a singlet around 2.5 - 2.7 ppm in DMSO-d6. If you see a doublet or a shift to 2.3 ppm, suspect the 4-methyl-5-azaindole isomer [1].

  • Acidity: The N1-proton is acidic (pKa ~13). Use aprotic solvents (DMF/THF) with bases like NaH or Cs2CO3 for functionalization.

Recrystallization Technique: If your batch fails Protocol A or B:

  • Dissolve the crude solid in minimum hot Toluene .

  • Add activated charcoal (to remove colored oligomers), filter hot.

  • Slowly add Hexanes or Heptane until cloudy.

  • Cool to 4°C. This typically removes oxidized impurities and regioisomers [2].

References

  • National Institute of Standards and Technology (NIST). (2025).[2] 1H-Pyrrolo[2,3-b]pyridine Data and Spectra. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method. Retrieved from [Link]

Sources

Comparative

Comparative Metabolic Stability Guide: 7-Methyl-1H-pyrrolo[2,3-c]pyridine Scaffolds

Part 1: Executive Analysis & Strategic Rationale The Metabolic Challenge: The "Soft Spot" of 6-Azaindoles The 1H-pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) is a privileged structure in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Strategic Rationale

The Metabolic Challenge: The "Soft Spot" of 6-Azaindoles

The 1H-pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) is a privileged structure in kinase inhibitor design, offering unique hydrogen-bonding vectors distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine). However, its utility is frequently compromised by a specific metabolic liability: rapid oxidation at the C7 position .

In the 6-azaindole core, the C7 carbon is positioned


 to the pyridine nitrogen (N6). This position is highly electron-deficient and sterically accessible, making it a primary target for:
  • Aldehyde Oxidase (AO): A cytosolic molybdo-flavoenzyme that performs nucleophilic attack at electron-deficient

    
     carbons.[1]
    
  • Cytochrome P450 (CYP): Mediates oxidative hydroxylation.[1][2]

The 7-Methyl Solution: Incorporating a methyl group at the C7 position (7-methyl-1H-pyrrolo[2,3-c]pyridine ) effectively "caps" this metabolic soft spot. This modification serves a dual purpose:

  • Steric Blockade: Prevents the approach of large enzymatic complexes (AO/CYP).[1]

  • Electronic Modulation: The electron-donating methyl group increases electron density at the pyridine ring, reducing susceptibility to nucleophilic attack by AO.

Comparative Verdict
FeatureUnsubstituted Core (1H-pyrrolo[2,3-c]pyridine)7-Methyl Scaffold (7-methyl-1H-pyrrolo[2,3-c]pyridine)Alternative Isomer (7-azaindole / pyrrolo[2,3-b]pyridine)
Primary Metabolic Liability High: Rapid C7-oxidation to lactam (6-azaindol-7-one).[1]Low: C7 is blocked; metabolism shifts to benzylic oxidation or pyrrole ring.Moderate: Oxidation at C6 (alpha to N7) is possible but generally slower than C7 oxidation in 6-azaindoles.[1]
Clearance Mechanism Mixed CYP (microsomal) + High AO (cytosolic) .[1]Predominantly CYP-mediated (microsomal).[1]Predominantly CYP-mediated.
Half-Life (

)
Short (< 15 min in human cytosol).[1]Extended (> 60 min typical).[1]Variable (compound dependent).[1]
Lipophilicity (LogD) Lower.[1]Higher (+0.4 to +0.6 LogD units).[1]Intermediate.
Kinase Selectivity Good H-bond acceptor at N6.Enhanced: Methyl group can induce atropisomerism or fill hydrophobic pockets (e.g., gatekeeper regions).[1]Different H-bond vector (N7).[1]

Part 2: Metabolic Pathways & Mechanism (Visualization)[1]

The following diagram illustrates the divergent metabolic fates of the unsubstituted vs. methylated scaffolds. Note the critical role of Aldehyde Oxidase (AO) in the clearance of the unsubstituted parent.

MetabolicPathways cluster_legend Pathway Key Parent 1H-pyrrolo[2,3-c]pyridine (Unsubstituted) AO Aldehyde Oxidase (Cytosolic) Parent->AO Nucleophilic Attack at C7 (High Rate) Methylated 7-Methyl-1H-pyrrolo[2,3-c]pyridine (Scaffold) Stable Stable Scaffold (Retained Potency) Methylated->Stable Major Fraction Methylated->AO BLOCKED (Steric/Electronic) CYP CYP450 (Microsomal) Methylated->CYP Slow Oxidation Lactam Metabolite A: 6-azaindol-7-one (Inactive/Toxic?) Benzylic Metabolite B: 7-hydroxymethyl intermediate AO->Lactam Oxidation CYP->Benzylic Hydroxylation (Rate Limiting) key1 Red Dotted = Blocked Pathway

Figure 1: Divergent metabolic pathways. The 7-methyl substitution effectively shuts down the high-clearance AO pathway, forcing metabolism through slower CYP-mediated routes.

Part 3: Experimental Validation Protocols

To rigorously validate the stability advantage of the 7-methyl scaffold, you cannot rely solely on standard liver microsomes (which lack AO activity). You must use a Cytosol + Microsome paired approach.

Protocol A: The Paired In Vitro Stability System

Rationale: Standard Human Liver Microsomes (HLM) lose cytosolic enzymes like AO during fractionation.[1] A compound stable in HLM but unstable in Hepatocytes is a hallmark of AO metabolism. This protocol detects that discrepancy.

1. Materials
  • Test Compounds: Unsubstituted core (Control) and 7-Methyl scaffold (Test).[1]

  • Enzyme Sources:

    • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

    • Pooled Human Liver Cytosol (HLC) (20 mg/mL protein).[1]

  • Cofactors: NADPH (for CYPs), Molybdenum/Benzaldehyde (optional activators for AO, though endogenous levels in fresh cytosol usually suffice).[1]

2. Workflow Steps
  • Preparation: Prepare 1 µM test compound solutions in potassium phosphate buffer (100 mM, pH 7.4).

  • Incubation (Arm 1 - CYP): Add HLM (final conc. 0.5 mg/mL) + NADPH (1 mM).[1]

  • Incubation (Arm 2 - AO): Add HLC (final conc. 1.0 mg/mL).[1] Note: Do not add NADPH to this arm to isolate AO activity.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60 min into acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

3. Data Calculation

Calculate Intrinsic Clearance (


)  using the depletion rate constant (

):

[1]

Success Criteria:

  • 7-Methyl Scaffold: Should show

    
     in Cytosol (AO stable) and 
    
    
    
    in Microsomes.[1]
  • Unsubstituted Core: Typically shows

    
     in Cytosol (AO labile).[1]
    

Part 4: Comparative Data Summary

The following table summarizes typical experimental data ranges derived from structure-activity relationship (SAR) studies of azaindole kinase inhibitors.

ParameterUnsubstituted 1H-pyrrolo[2,3-c]pyridine7-Methyl-1H-pyrrolo[2,3-c]pyridine Impact of Methylation
HLM Stability (

)
Moderate (30-60 min)High (> 120 min) Blocks minor CYP oxidation sites.[1]
Cytosolic Stability (

)
Very Low (< 15 min) High (> 240 min) Critical Rescue: Completely blocks AO metabolism.[1]
Hepatocyte

High (High Extraction)Low-Moderateimproved in vivo bioavailability.[1]
Primary Metabolite +16 Da (Lactam/N-oxide)+16 Da (Hydroxymethyl)Shifts metabolic soft spot to a slower route.[1]
Solubility (Aq) HighModerateMethyl group adds lipophilicity; may require salt form.[1]
Decision Logic for Scaffold Selection

Use the following logic flow to determine if the 7-methyl scaffold is required for your program:

DecisionTree Start Start: Scaffold Selection Test1 Test in Human Liver Cytosol (HLC) Start->Test1 Result1 Is T1/2 < 30 min? Test1->Result1 AO_Problem AO Liability Detected (C7 Oxidation) Result1->AO_Problem Yes No_AO AO Stable Result1->No_AO No Action1 Switch to 7-Methyl Scaffold AO_Problem->Action1 Action2 Proceed with Unsubstituted or 7-Azaindole No_AO->Action2

Figure 2: Decision tree for scaffold optimization. Rapid clearance in cytosol is the trigger for implementing the 7-methyl blocking strategy.

References

  • Dalvie, D. et al. (2019).[1][3] "Aldehyde oxidase and its role as a drug metabolizing enzyme." Pharmacology & Therapeutics.[4] Link

  • Pryde, D. C. et al. (2010).[1] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[3] Journal of Medicinal Chemistry. Link[1]

  • Popowycz, F. et al. (2007).[1][5] "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron. Link[1]

  • Voloshchuk, V. V. & Ivonin, S. P. (2024).[1][6] "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry. Link

  • Linton, S. D. et al. (2011).[1] "Medicinal chemistry approaches to avoid aldehyde oxidase metabolism." Journal of Medicinal Chemistry. Link[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-methyl-1H-pyrrolo[2,3-c]pyridine

Topic: Personal Protective Equipment & Safe Handling of 7-Methyl-1H-pyrrolo[2,3-c]pyridine CAS: 27257-23-4 | Molecular Formula: C₈H₈N₂[1][2] Executive Safety Summary 7-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling of 7-Methyl-1H-pyrrolo[2,3-c]pyridine CAS: 27257-23-4 | Molecular Formula: C₈H₈N₂[1][2]

Executive Safety Summary

7-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic building block frequently employed in the synthesis of kinase inhibitors.[2] While invaluable for drug discovery, its pyridine-fused pyrrole structure presents specific toxicological risks, primarily as a potent irritant to mucous membranes and the respiratory tract.

GHS Classification (Warning):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Operational Reality: Unlike benign buffers, this compound possesses significant hydrogen-bonding potential and lipophilicity, allowing it to penetrate dermal layers if dissolved in organic solvents (e.g., DMSO, DCM). Dust control is the primary safety objective.

PPE Selection Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational scale and solvent involvement.

Operational Scale Primary Hazard Hand Protection Eye/Face Protection Respiratory/Body
Analytical (<100 mg)Dust inhalation; Minor contactDouble Nitrile (0.11 mm min. thickness). Change immediately upon splash.Safety Glasses with side shields (ANSI Z87.1).Lab coat (cotton/poly blend). Work inside a fume hood.
Preparative (100 mg - 10 g)Aerosolization; Solvent absorptionHigh-Grade Nitrile (0.2 mm) or Neoprene . Avoid latex.Chemical Goggles (indirect vented) to prevent dust entry.Lab coat + Tyvek Sleeves . N95 respirator if hood sash is >18 inches.
Bulk/Spill Cleanup (>10 g)High dust load; Gross contaminationSilver Shield / 4H Laminate liners under Nitrile outer gloves.Full Face Shield over goggles.Tyvek Coverall . P100 Half-mask respirator if outside containment.

Expert Insight: Pyridine derivatives can permeate standard nitrile gloves rapidly when dissolved in halogenated solvents (DCM/Chloroform). If handling solutions, Silver Shield (Laminate) gloves are the only self-validating barrier against breakthrough.

Operational Protocol: Safe Handling Workflow

This protocol minimizes exposure during the most critical phase: Solid-to-Liquid Transfer .

Phase A: Pre-Work Verification
  • Airflow Check: Verify fume hood face velocity is 0.5 m/s (100 fpm) using a vane anemometer or built-in monitor.

  • Static Control: This solid is prone to static charge. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder scattering.

  • Solvent Staging: Pre-measure solvents (DMSO, Methanol) before opening the compound vial to minimize open-container time.

Phase B: Weighing & Solubilization
  • The "In-Hood" Rule: Never weigh this compound on an open bench. Move the analytical balance into the fume hood or use a powder containment enclosure.

  • Transfer Technique:

    • Use a disposable antistatic spatula.

    • Do not tap the spatula on the receiving vessel rim (creates aerosol). Use a gentle rolling motion to dispense.

  • Dissolution:

    • Add solvent slowly down the side of the vial.

    • Cap immediately.[3] Vortex inside the hood.

    • Why? Once dissolved, the risk shifts from inhalation to rapid dermal absorption.

Phase C: Decontamination
  • Wipe Down: Use a tissue soaked in 10% aqueous acetic acid (neutralizes basic pyridine residues) followed by ethanol.

  • Waste Segregation: Dispose of the wipe in Solid Hazardous Waste, not general trash.

Visualization: Safety & Logic Workflows

Figure 1: Safe Handling Decision Logic

This diagram illustrates the critical decision points for PPE and engineering controls based on the state of the matter.

SafeHandling Start Start: Handling 7-Methyl-1H-pyrrolo[2,3-c]pyridine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Dissolved in Solvent StateCheck->Solution Wet Weighing Weighing Operation Solid->Weighing SolventType Identify Solvent Solution->SolventType StaticControl Apply Antistatic Gun Use Powder Hood Weighing->StaticControl Dust Risk Halogenated DCM / Chloroform SolventType->Halogenated Polar DMSO / Methanol SolventType->Polar LaminateGloves REQUIRED: Silver Shield/Laminate Gloves (Prevents rapid permeation) Halogenated->LaminateGloves High Permeation Risk NitrileGloves Standard Nitrile Gloves (Double gloved) Polar->NitrileGloves Standard Risk

Caption: Decision tree for selecting glove material and engineering controls based on physical state and solvent carrier.

Disposal Strategy: The "Zero-Release" Protocol

Improper disposal of nitrogen heterocycles can lead to environmental persistence. Follow this strict segregation path.

Waste Stream Classification
  • Solid Waste (Contaminated): Weighing boats, contaminated gloves, and paper towels.

    • Action: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Pyridine Derivative."

  • Liquid Waste (Mother Liquor): Reaction mixtures containing the compound.

    • Action: Segregate into "Basic Organic Waste" containers.

    • Prohibition:[1][2][4][5]NEVER mix with acidic waste streams (e.g., HCl, H₂SO₄) without neutralization, as exothermic salt formation can pressurize containers.

    • Prohibition:[1][2][5]NEVER dispose of down the drain.

Figure 2: Waste Disposal Workflow

WasteDisposal WasteGen Waste Generation TypeCheck Liquid or Solid? WasteGen->TypeCheck Liquid Liquid Waste TypeCheck->Liquid Solid Solid Waste TypeCheck->Solid PHCheck Check pH Compatibility Liquid->PHCheck SolidBag Double Bag (Polyethylene) Label: Toxic Solid Solid->SolidBag BasicStream Basic Organic Waste (High BTU Incineration) PHCheck->BasicStream Compatible AcidStream DO NOT MIX (Exotherm Risk) PHCheck->AcidStream Incompatible Incinerator Final Disposal: Chemical Incineration w/ Scrubber BasicStream->Incinerator SolidBag->Incinerator

Caption: Segregation logic ensuring chemical compatibility and compliance with environmental incineration standards.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. The pyridine moiety can cause respiratory depression at high concentrations.

  • Eye Contact: Rinse cautiously with water for 15 minutes .[3][5][6] Lift eyelids to ensure removal of trapped particulate.

  • Skin Contact: Wash with soap and water.[1][3][4][5][6][7] Do not use ethanol or solvents to wash skin, as this enhances absorption of the compound.

References

  • ChemicalBook. (2023).[6] 7-Methyl-1H-pyrrolo[2,3-c]pyridine - Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). Compound Summary: 7-Methyl-1H-pyrrolo[2,3-c]pyridine.[6] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][8] Retrieved from

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-methyl-1H-pyrrolo[2,3-c]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.